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  • Product: Cyclohexanemethanol-d11
  • CAS: 1215077-50-1

Core Science & Biosynthesis

Foundational

Advanced Characterization and Application of Cyclohexanemethanol-d11

Executive Summary Cyclohexanemethanol-d11 (CAS: 1215077-50-1) represents a critical isotopologue in the arsenal of modern medicinal chemistry and bioanalysis. By substituting the eleven hydrogen atoms of the cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) represents a critical isotopologue in the arsenal of modern medicinal chemistry and bioanalysis. By substituting the eleven hydrogen atoms of the cyclohexane ring with deuterium, this compound serves two distinct, high-value functions: as a robust Internal Standard (IS) in mass spectrometry due to its significant mass shift (+11 Da), and as a Metabolic Probe to modulate pharmacokinetics via the Deuterium Kinetic Isotope Effect (DKIE).[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, physical behavior, and application in blocking cytochrome P450-mediated oxidation.

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise characterization of Cyclohexanemethanol-d11 requires distinguishing between the nominal mass used in low-resolution screening and the exact mass required for high-resolution mass spectrometry (HRMS).

Structural Definition
  • IUPAC Name: (Cyclohexyl-d11)methanol

  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    O[1]
  • Structure: A fully deuterated cyclohexane ring attached to a non-deuterated hydroxymethyl group (-CH

    
    OH).
    
Molecular Weight Calculation (High-Precision)

Unlike protonated compounds, deuterated analogs require calculation using the specific atomic mass of deuterium (


H).[1]
ElementIsotopeCountAtomic Mass (Da)Subtotal (Da)
Carbon

C
712.0000084.00000
Oxygen

O
115.9949115.99491
Hydrogen

H
31.007833.02349
Deuterium

H
112.0141022.15510
Total 125.1735
  • Monoisotopic Mass: 125.1735 Da

  • Average Molecular Weight: ~125.25 g/mol [1]

  • Mass Shift (

    
    ):  +11.07 Da relative to non-deuterated Cyclohexanemethanol (MW 114.19).[1]
    
Comparative Properties Table
PropertyUnlabeled (C

H

O)
Deuterated (d11)Technical Note
CAS Number 100-49-21215077-50-1Essential for regulatory documentation.
Boiling Point 187–188 °C~186–188 °CInverse Isotope Effect may slightly lower BP.
Density 0.934 g/mL~1.02 g/mLDeuteration increases density (mass/vol) by ~10%.
Lipophilicity (LogP) 1.91.88C-D bonds are slightly shorter/less polarizable, lowering LogP.[1]

Part 2: The Deuterium Advantage (Mechanism)[1]

Why utilize the d11 isotopologue? The value lies in the Carbon-Deuterium (C-D) bond strength .

The Kinetic Isotope Effect (DKIE)

The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This difference requires more activation energy to cleave.

  • Metabolic Shunting: If a drug candidate containing a cyclohexyl group is metabolized via ring oxidation (hydroxylation), substituting H for D at the ring (d11) can significantly slow this rate (

    
    ).[1]
    
  • Result: This extends the half-life (

    
    ) of the compound without altering its binding affinity to the target receptor.
    
Analytical Resolution

In LC-MS/MS assays, a +11 Da mass shift is massive. It eliminates "cross-talk" from naturally occurring isotopes (M+1, M+2) of the analyte, ensuring that the Internal Standard signal is purely from the spiked material.[1]

Part 3: Synthesis & Preparation Protocol

Disclaimer: The following protocol involves reactive hydrides. All manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Synthesis Logic

The most reliable route to Cyclohexanemethanol-d11 is the reduction of Cyclohexanecarboxylic acid-d11 . This precursor is often derived from the hydrogenation of benzoic acid-d5 or purchased directly. We utilize Lithium Aluminum Hydride (LiAlH


) for this reduction because it ensures complete conversion of the carbonyl to the primary alcohol.
Visualization of Synthesis Pathway[1]

SynthesisPathway Acid Cyclohexanecarboxylic Acid-d11 (C6D11-COOH) LiAlH4 Reagent: LiAlH4 / THF (0°C -> Reflux) Acid->LiAlH4 Activation Intermediate Alkoxide Complex LiAlH4->Intermediate Reduction Quench Quench: H3O+ / Workup Intermediate->Quench Hydrolysis Product Cyclohexanemethanol-d11 (C6D11-CH2OH) Quench->Product Purification

Figure 1: Step-wise chemical reduction pathway for generating high-purity Cyclohexanemethanol-d11.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Prep: Charge the flask with Cyclohexanecarboxylic acid-d11 (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C. Slowly add LiAlH

    
      (1.5 eq) as a 1.0 M solution in THF. Note: Gas evolution (H
    
    
    
    ) will occur.[1]
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours to ensure completion.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LiAlH
      
      
      
      used)
  • Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO

    
     and concentrate under reduced pressure.
    
  • Validation: Verify product identity via

    
    H-NMR (should show only the -CH
    
    
    
    - and -OH peaks, no ring protons) and MS (m/z 125).

Part 4: Analytical Applications

Metabolic Stability Workflow

When developing drugs containing cyclohexyl moieties, researchers use Cyclohexanemethanol-d11 to map "soft spots" (sites of metabolism).

MetabolicStability cluster_H Path A: Unlabeled (H) cluster_D Path B: Deuterated (d11) Substrate Drug Candidate (Cyclohexyl-R) Microsomes Incubation (Liver Microsomes + NADPH) Substrate->Microsomes Metab_H Rapid Oxidation (Hydroxylation) Microsomes->Metab_H kH (Fast) Metab_D Blocked/Slowed Oxidation (C-D Bond Strength) Microsomes->Metab_D kD (Slow) Clearance_H High Clearance Short t1/2 Metab_H->Clearance_H Clearance_D Metabolic Shunting Extended t1/2 Metab_D->Clearance_D

Figure 2: The Deuterium Switch strategy. Path B demonstrates how d11-substitution blocks CYP450 oxidation.

Mass Spectrometry Tuning

For quantitative analysis (LC-MS/MS), use the following parameters for Cyclohexanemethanol-d11:

  • Ionization: ESI Positive Mode (forming [M+H]

    
     or [M+NH
    
    
    
    ]
    
    
    ).[1]
  • Precursor Ion: 126.18 m/z (approximate [M+H]

    
    ).[1]
    
  • Retention Time: Expect a slight shift (usually earlier elution) compared to the non-deuterated form due to the chromatographic isotope effect.

References

  • Pharmaffiliates. (2023). Cyclohexanemethanol-d11 Product Specification and CAS 1215077-50-1.[2] Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010).[1] The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexanemethanol (Unlabeled) Properties. NIST Chemistry WebBook.[3] Retrieved from [Link][1]

Sources

Exploratory

Cyclohexanemethanol-d11: Technical Guide to Solubility & Application

Executive Summary & Compound Identity Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is the isotopically labeled analog of cyclohexanemethanol, where the cyclohexane ring is fully deuterated ( ).[1] It is primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is the isotopically labeled analog of cyclohexanemethanol, where the cyclohexane ring is fully deuterated (


).[1] It is primarily utilized as an internal standard in mass spectrometry (LC-MS/GC-MS) and as a mechanistic probe in NMR spectroscopy.

Understanding its solubility profile is critical for accurate stock solution preparation, preventing precipitation in aqueous buffers during biological assays, and optimizing extraction protocols.[1] Due to the Principle of Isotopic Similarity , the solubility profile of the d11-analog closely mirrors its protio-parent (Cyclohexanemethanol, CAS 100-49-2), with minor thermodynamic deviations attributable to the deuterium isotope effect.[1]

Chemical Identity
ParameterDetails
Compound Name (Cyclohexyl-d11)methanol
CAS Number 1215077-50-1
Chemical Formula

Molecular Weight ~125.26 g/mol (vs. 114.19 g/mol for protio)
Structure A fully deuterated cyclohexane ring attached to a protonated hydroxymethyl group (

).[2][3][4][5]
Physical State Colorless liquid or low-melting solid (mp ~19°C).[3]

Solubility Profile & Solvent Compatibility[6]

The following data aggregates empirical data from the parent compound and theoretical corrections for the deuterated analog. Cyclohexanemethanol-d11 is an amphiphilic molecule; the lipophilic


 ring drives solubility in organics, while the 

group provides limited water miscibility.[1]
Table 1: Solubility in Common Organic Solvents (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Saturation (mg/mL)Application Notes
Alcohols MethanolHigh MiscibleIdeal for primary stock solutions (LC-MS).
EthanolHigh MisciblePreferred for biological spiking (low toxicity).
Polar Aprotic DMSOHigh MiscibleUniversal solvent for bio-assays; hygroscopic.
AcetonitrileHigh MiscibleStandard carrier for Reverse-Phase LC.
DMFHigh MiscibleUsed in synthesis; difficult to remove.
Chlorinated Dichloromethane (DCM)High >500 mg/mLExcellent for liquid-liquid extraction (LLE).
ChloroformHigh >500 mg/mLCommon NMR solvent (

).
Ethers THFHigh MiscibleGood for synthetic reactions.
Hydrocarbons HexaneModerate ~50–100 mg/mLLower solubility due to polarity of -OH group.
Aqueous Water (pH 7)Low ~0.7 mg/mL (6 mM)Critical: Risk of precipitation upon dilution.[6]

Technical Insight: While often listed as "slightly soluble" in water, the lipophilicity of the deuterated ring (LogP ~1.9 + isotope effect) means aqueous buffers should always contain a co-solvent (e.g., 1-5% DMSO or Methanol) to maintain stability.[1]

Technical Deep Dive: The Deuterium Isotope Effect

Researchers must account for subtle physicochemical differences between the d11 and d0 forms.

Hydrophobicity and Retention Time

The C-D bond is shorter (approx. 0.005 Å) and has a lower molar volume than the C-H bond. This results in the Deuterium Isotope Effect on Lipophilicity .

  • Effect: Cyclohexanemethanol-d11 is slightly less lipophilic than its protio-analog in Reverse-Phase Chromatography (RPC) due to reduced dispersion forces with the C18 stationary phase.

  • Observation: In LC-MS, the d11 peak may elute slightly earlier than the d0 analyte. This is critical when setting integration windows.

Solubility Thermodynamics
  • Molar Volume: The d11 analog has a slightly smaller molar volume.

  • H-Bonding: The

    
     group remains protonated; therefore, hydrogen bonding capability (donor/acceptor) is identical to the parent.[1]
    

Experimental Protocols

Workflow Visualization: Solubility Determination

The following diagram outlines the "Saturation Shake-Flask" method, the gold standard for validating solubility for critical assays.

SolubilityProtocol cluster_check Quality Control Start Start: Solubility Determination Prep 1. Excess Addition Add solid d11-analog to fixed solvent volume until undissolved Start->Prep Equilib 2. Equilibration Agitate at 25°C for 24-48h (Thermomixer) Prep->Equilib Sep 3. Phase Separation Centrifuge or Filter (0.22 µm) (Temp controlled) Equilib->Sep Check Check pH shift (for aqueous buffers) Equilib->Check Analysis 4. Quantification Analyze supernatant via HPLC-UV or GC-FID Sep->Analysis Calc 5. Calculation Determine concentration vs. Calibration Curve Analysis->Calc

Figure 1: Standard workflow for determining thermodynamic solubility of deuterated standards.

Protocol A: Preparation of Stable Stock Solutions (LC-MS)

Objective: Create a 1 mg/mL primary stock solution.

  • Weighing: Accurately weigh 10.0 mg of Cyclohexanemethanol-d11 into a 20 mL amber glass scintillation vial.

    • Note: Use an anti-static gun; deuterated compounds are expensive and often static-prone.

  • Solvent Addition: Add 10.0 mL of LC-MS grade Methanol .

    • Why Methanol? It prevents esterification (unlike ethanol/acids) and is easily evaporated if solvent exchange is needed.

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed but can be used for 1 minute if the compound was stored cold and is viscous.

  • Storage: Store at -20°C. Stable for >12 months.

    • Caution: Ensure the cap is PTFE-lined to prevent evaporation and concentration drift.

Protocol B: Avoiding "Crash-Out" in Aqueous Assays

Objective: Dosing the standard into a cell culture or enzymatic assay (aqueous buffer).

  • Prepare Working Solution: Dilute the Methanol stock (Protocol A) 100-fold into DMSO to create a 10 µg/mL secondary stock.

  • Spike: Add the DMSO working solution to the aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v).

    • Limit: Do not exceed 50 µg/mL final concentration in water to avoid micro-precipitation, which acts as a "silent error" in concentration data.[1]

Solvent Selection Decision Tree

Choose the correct solvent based on your downstream analytical technique.

SolventSelection Root Application? NMR NMR Spectroscopy Root->NMR LCMS LC-MS Quantitation Root->LCMS Bio Biological Assay Root->Bio Chloroform CDCl3 (Good solubility, standard) NMR->Chloroform DMSO_d6 DMSO-d6 (If OH exchange study needed) NMR->DMSO_d6 MeOH Methanol (Universal, easy evap) LCMS->MeOH ACN Acetonitrile (If MeOH reacts) LCMS->ACN DMSO_Bio DMSO (<1%) (Universal carrier) Bio->DMSO_Bio EtOH Ethanol (Alt. to DMSO) Bio->EtOH

Figure 2: Solvent selection logic based on analytical requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7507, Cyclohexylmethanol.[1] Retrieved October 26, 2025 from [Link][1]

  • Wade, D. (1999).[1] Deuterium isotope effects on non-covalent interactions: The hydrophobic effect. Chem-Station Int. Ed. Retrieved from [Link]

  • Pharmaffiliates. Certificate of Analysis: Cyclohexanemethanol-d11 (CAS 1215077-50-1).[4][7] Retrieved October 26, 2025 from [Link][1]

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Degradation Kinetics of Cyclohexanemethanol-d11

The following technical guide details the thermodynamic and kinetic stability profile of Cyclohexanemethanol-d11 (specifically the ring-deuterated isotopologue, (Cyclohexyl-d11)methanol). This guide is structured for pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profile of Cyclohexanemethanol-d11 (specifically the ring-deuterated isotopologue, (Cyclohexyl-d11)methanol).

This guide is structured for pharmaceutical scientists and process chemists, moving from quantum mechanical principles to practical stability assessment protocols.

Executive Summary

Cyclohexanemethanol-d11 (CAS: 1219805-95-4 / Generic) represents a strategic isotopologue where the cyclohexane ring is fully deuterated (


), while the hydroxymethyl group (

) typically remains protonated.

The thermodynamic stability of this compound is governed by the Deuterium Kinetic Isotope Effect (DKIE) . While the equilibrium thermodynamics (


) are only marginally distinct from the proteo-analog, the kinetic stability  (resistance to bond cleavage) is significantly enhanced. This guide analyzes the specific stabilization of the cyclohexane ring against metabolic oxidation and provides validated protocols for stress testing.

Part 1: The Thermodynamic Basis of Deuteration

To understand the stability of Cyclohexanemethanol-d11, we must distinguish between intrinsic thermodynamic stability and kinetic inertness.

Zero-Point Energy (ZPE) and Bond Strength

The core thermodynamic advantage lies in the vibrational frequency of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[1]

  • Harmonic Oscillator Model: The vibrational frequency (

    
    ) of a chemical bond is inversely proportional to the square root of the reduced mass (
    
    
    
    ).
    
    
    Where
    
    
    is the force constant and
    
    
    is the reduced mass.[1]
  • The Mass Effect: Since Deuterium (

    
    ) has approximately double the mass of Protium (
    
    
    
    ), the reduced mass of a C-D bond is higher, leading to a lower vibrational frequency.[2][3]
  • Energy Well Depth: This lower frequency results in a lower Zero-Point Energy (ZPE) . The C-D bond sits deeper in the potential energy well than the C-H bond.[1][3][]

  • Result: The Bond Dissociation Energy (BDE) for C-D is approximately 1.2 – 1.5 kcal/mol (5–6 kJ/mol) higher than for C-H.

Implications for Cyclohexanemethanol-d11

In the context of Cyclohexanemethanol-d11 (


):
  • Ring Stability: The 11 C-D bonds on the ring are thermodynamically stronger than their C-H counterparts. This creates a high energy barrier for homolytic cleavage (radical attack) or heterolytic abstraction.

  • Metabolic Shielding: The primary degradation pathway for the cyclohexane ring is typically oxidative hydroxylation (via Cytochrome P450). The stronger C-D bonds significantly retard this rate-determining step (Primary KIE).[5]

Table 1: Comparative Bond Energetics

ParameterC-H Bond (Proteo)C-D Bond (Deutero)Stability Implication
Vibrational Frequency ~2900

~2100

Lower reactivity in IR range
Zero-Point Energy (ZPE) HigherLowerMore Stable Ground State
Bond Dissociation Energy ~98 kcal/mol~99.5 kcal/molIncreased resistance to radical attack
C-X Bond Length 1.09 Å1.085 ÅSlightly more compact steric profile

Part 2: Structural Degradation Pathways & KIE

It is critical to identify where the deuterium provides stability. In Cyclohexanemethanol-d11, the stabilization is regioselective .

The "Soft Spot" Analysis
  • Protected Region (Ring): The

    
     moiety is resistant to hydroxylation.
    
  • Vulnerable Region (Tail): The

    
     group contains proteo-hydrogens. The oxidation of the alcohol to the aldehyde (and subsequently Cyclohexanecarboxylic acid) involves the abstraction of the 
    
    
    
    -hydrogen.
    • Note: Since the

      
      -hydrogens are not  deuterated in the d11 isotopologue, there is no Primary KIE  protecting the alcohol oxidation step.
      
    • Expert Insight: To stabilize the alcohol oxidation, one would require Cyclohexanemethanol-d13 (

      
      -d2).
      
Visualization of Stability Pathways

The following diagram illustrates the differential stability provided by the d11 pattern.

StabilityPathways cluster_legend Legend Compound Cyclohexanemethanol-d11 (C6D11-CH2OH) RingOx Ring Hydroxylation (CYP450 Attack) Compound->RingOx High Energy Barrier (Strong C-D Bonds) AlcOx Alcohol Oxidation (ADH/ALDH Attack) Compound->AlcOx Standard Energy Barrier (C-H Bonds) StableRing Hydroxylated Ring (Metabolite) RingOx->StableRing Slow Formation (Primary KIE) Acid Cyclohexanecarboxylic Acid (Degradant) AlcOx->Acid Fast Formation (No KIE Protection) key Green Arrow = Stabilized Pathway Red Arrow = Vulnerable Pathway

Figure 1: Metabolic and degradation pathways for Cyclohexanemethanol-d11. Note that the ring is stabilized (Green), while the alcohol tail remains vulnerable (Red).

Part 3: Experimental Assessment Protocols

To validate the thermodynamic stability and isotopic purity of Cyclohexanemethanol-d11, a rigorous Forced Degradation (Stress Testing) protocol is required. This goes beyond standard ICH Q1A to account for isotopic exchange (D/H scrambling).

Protocol: Isotopic Stress Testing

Objective: Determine if environmental stress causes loss of deuterium (D/H exchange) or chemical degradation.

Reagents & Equipment:

  • High-Resolution Mass Spectrometry (HRMS) or

    
    H-NMR (600 MHz+).
    
  • Stress media: 0.1N HCl, 0.1N NaOH, 3%

    
    .[5]
    
  • Thermostatic chambers (

    
    C).
    

Step-by-Step Methodology:

  • Baseline Characterization:

    • Dissolve 10 mg of Cyclohexanemethanol-d11 in

      
      .
      
    • Acquire quantitative

      
      H-NMR.
      
    • Acceptance Criteria: Integration of ring region (1.0–1.8 ppm) should be < 1% relative to the

      
       signal (3.4 ppm). This confirms >99% deuteration.
      
  • Acid/Base Stress (Hydrolytic Challenge):

    • Prepare 1 mg/mL solutions in 0.1N HCl and 0.1N NaOH (using

      
       based solvents if analyzing directly, or 
      
      
      
      followed by extraction).
    • Incubate at

      
      C for 72 hours.
      
    • Rationale: Acidic protons can catalyze keto-enol tautomerism (if ketones form) or exchange of labile protons. While the cyclohexane ring is non-labile, this verifies the absence of acid-catalyzed rearrangement.

  • Oxidative Stress (Radical Challenge):

    • Prepare 1 mg/mL solution in 3%

      
      .
      
    • Incubate at Room Temperature for 24 hours.

    • Analysis: Monitor for the formation of Cyclohexanecarboxylic acid-d11.

    • Expectation: The rate of acid formation should be comparable to the non-deuterated analog (since the

      
      -C is 
      
      
      
      ). However, secondary degradation products involving ring opening should be suppressed.
  • Data Analysis (Isotopic Purity Calculation): Use Mass Spectrometry to track the

    
     peak.
    
    
    
    
    • Critical Alert: If you observe a mass shift of -1 or -2 Da over time, "Back-Exchange" with solvent protons is occurring.

Visualization of Analytical Workflow

Workflow cluster_Stress Stress Conditions (ICH Q1A) Start Cyclohexanemethanol-d11 Sample Acid 0.1N HCl 60°C, 72h Start->Acid Base 0.1N NaOH 60°C, 72h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Analysis Analysis Phase Acid->Analysis Base->Analysis Ox->Analysis NMR 1H-NMR (Check for Ring Signals) Analysis->NMR Detect D->H Exchange MS HRMS (Check Isotopic Distribution) Analysis->MS Detect Degradants Result Stability Profile & Isotopic Integrity NMR->Result MS->Result

Figure 2: Integrated stability testing workflow focusing on isotopic integrity.

Part 4: Implications for Drug Development[2][6]

When incorporating Cyclohexanemethanol-d11 into a drug candidate (e.g., as a linker or side chain), the following thermodynamic principles apply:

Metabolic Switching

Because the C-D bond is thermodynamically more stable, metabolic enzymes (CYP450) will often "switch" their attack to a weaker C-H bond elsewhere in the molecule if the primary site is deuterated.

  • Recommendation: If the cyclohexane ring was the primary site of clearance, deuteration (d11) will significantly extend half-life (

    
    ).
    
  • Risk: Ensure that the "switched" metabolic pathway does not generate toxic metabolites.

Shelf-Life Extension

While deuteration primarily affects metabolic stability, it also enhances chemical stability against autoxidation during storage. The initiation step of autoxidation often involves hydrogen abstraction. The higher BDE of the ring C-D bonds renders the material less susceptible to radical-initiated degradation in solid state or solution.

References

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2023). "Stability Testing of New Drug Substances and Products (ICH Q1A(R2))." U.S. Food and Drug Administration.[6][7] Link

  • Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions. Link

  • Kushner, D. J., et al. (1999). "Pharmacological uses and perspectives of heavy water and deuterated compounds." Canadian Journal of Physiology and Pharmacology. Link

  • Blake, M. I., et al. (1975). "Studies with deuterated drugs."[5][8][9] Journal of Pharmaceutical Sciences. Link

Sources

Protocols & Analytical Methods

Method

The Utility of Cyclohexanemethanol-d11 as a ¹H qNMR Internal Standard: A Detailed Application and Protocol Guide

Introduction: The Imperative for Precision in Quantitative NMR Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical technique in pharmaceutical research, drug development, and quali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative NMR

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical technique in pharmaceutical research, drug development, and quality control.[1] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei contributing to that signal.[2] This unique characteristic allows for the accurate determination of the concentration and purity of a substance without the need for a structurally similar reference standard.[3] However, the accuracy of qNMR is critically dependent on the meticulous selection and use of an internal standard (IS).[2]

An ideal internal standard serves as a stable reference point within the NMR sample, against which the analyte's signals can be compared.[3] The choice of an internal standard can significantly impact the reliability and reproducibility of qNMR results.[2] This guide introduces Cyclohexanemethanol-d11 as a robust and advantageous internal standard for ¹H qNMR, particularly for analytes with complex proton spectra in the aliphatic region. Its deuterated nature offers distinct benefits in reducing spectral overlap and simplifying analysis. This document provides a comprehensive overview of its properties, detailed protocols for its application, and guidance on data analysis and interpretation.

Cyclohexanemethanol-d11: Properties and Advantages as a qNMR Internal Standard

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is the isotopically labeled analog of cyclohexanemethanol, where eleven hydrogen atoms on the cyclohexane ring have been replaced with deuterium.[4] This isotopic substitution is the key to its utility as a superior internal standard in many qNMR applications.

Key Advantages:
  • Spectral Simplicity: The primary advantage of using a deuterated standard is the significant reduction of its own ¹H NMR signature.[5] For Cyclohexanemethanol-d11, the complex multiplet signals from the cyclohexane ring protons are virtually eliminated, leaving a clean spectral window. The only significant residual proton signals arise from the non-deuterated methylene group (-CH₂OH), providing a simple, well-defined resonance for quantification.

  • Reduced Signal Overlap: Analytes with signals in the crowded upfield region (approx. 0.5-2.5 ppm) of the ¹H NMR spectrum can be challenging to quantify using traditional internal standards that also have signals in this area. The near-absence of signals from the deuterated cyclohexane ring of Cyclohexanemethanol-d11 minimizes the risk of signal overlap with the analyte, leading to more accurate integration and quantification.

  • Chemical Inertness: Cyclohexanemethanol is a stable alcohol that is chemically inert under typical NMR conditions and does not react with a wide range of analytes or common deuterated solvents.[6]

  • Suitable Chemical Shift: The residual proton signal of the methylene group (-CH₂OH) in the non-deuterated analog appears around 3.4 ppm in CDCl₃.[5] This downfield shift, away from the highly populated aliphatic region, makes it a suitable reference for a broad range of organic molecules.

  • High Purity and Stability: Commercially available Cyclohexanemethanol-d11 often comes with high isotopic enrichment (e.g., 98 atom % D) and chemical purity. It is a stable liquid at room temperature, and with proper storage, it can be used as a reliable standard over extended periods.

Physicochemical Properties of Cyclohexanemethanol-d11
PropertyValueSource
CAS Number 1215077-50-1[4]
Molecular Formula C₇H₃D₁₁O[4]
Molecular Weight 125.26 g/mol [4]
Appearance Colorless liquidInferred from non-deuterated analog[6]
Isotopic Enrichment Typically ≥98 atom % D
Storage Store at room temperature, protected from moisture.
Stability Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after extended periods (e.g., 3 years).
Predicted ¹H NMR Signal Residual -CH₂OH signal expected around 3.4 ppm (in CDCl₃).Based on non-deuterated analog[5]

Experimental Protocol for qNMR using Cyclohexanemethanol-d11

This section provides a step-by-step methodology for the accurate preparation of samples for qNMR analysis using Cyclohexanemethanol-d11 as an internal standard. Precision in each step is paramount to achieving reliable quantitative results.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh_IS Accurately weigh Cyclohexanemethanol-d11 dissolve Dissolve in deuterated solvent weigh_IS->dissolve weigh_Analyte Accurately weigh analyte weigh_Analyte->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up quantitative NMR parameters transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate signals process->integrate calculate Calculate concentration/ purity integrate->calculate

Caption: Experimental workflow for qNMR using an internal standard.

Step 1: Preparation of a Stock Solution of Cyclohexanemethanol-d11 (Recommended)

For routine analyses, preparing a stock solution of the internal standard minimizes weighing errors and improves consistency.

  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 20-30 mg of Cyclohexanemethanol-d11 into a clean, dry volumetric flask (e.g., 10 mL). Record the exact mass.

  • Dissolution: Carefully add a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the volumetric flask to dissolve the internal standard completely. Ensure the solvent is compatible with your analyte.

  • Dilution to Volume: Bring the solution to the mark with the same deuterated solvent. Mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity.

  • Calculation of Concentration: Calculate the precise concentration of the Cyclohexanemethanol-d11 stock solution in mg/mL.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature to prevent solvent evaporation and degradation.

Step 2: Preparation of the qNMR Sample
  • Analyte Weighing: Accurately weigh a known amount of the analyte (typically 5-20 mg) into a clean vial. The amount should be chosen to give a signal-to-noise ratio of at least 150:1 for the signals of interest.

  • Addition of Internal Standard:

    • From Stock Solution: Accurately transfer a known volume (e.g., 500 µL) of the Cyclohexanemethanol-d11 stock solution to the vial containing the analyte.

    • Direct Weighing: Alternatively, accurately weigh a suitable amount of Cyclohexanemethanol-d11 directly into the vial with the analyte. This method is viable but may be subject to greater weighing errors for smaller masses.

  • Dissolution and Transfer: Add the appropriate volume of the same deuterated solvent to the vial to completely dissolve both the analyte and the internal standard. Vortex or gently sonicate if necessary. Transfer the final solution to a high-quality NMR tube.

Step 3: NMR Data Acquisition

For accurate quantification, specific NMR acquisition parameters must be carefully optimized.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

  • Pulse Angle: Use a 90° pulse to ensure maximum and uniform excitation of all signals.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being quantified. A d1 of 30-60 seconds is often a safe starting point, but should be experimentally determined for highest accuracy.

  • Number of Scans (ns): The number of scans should be sufficient to obtain an adequate signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

  • Decoupling: For ¹H NMR, inverse-gated ¹³C decoupling can be used to suppress ¹³C satellites without introducing NOE enhancements.

Data Processing and Analysis

Proper processing of the acquired Free Induction Decay (FID) is crucial for accurate quantification.

  • Fourier Transformation: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm to the entire spectrum, ensuring a flat baseline around the integrated signals.

  • Integration: Manually integrate the well-resolved signal of the analyte and the residual -CH₂OH signal of Cyclohexanemethanol-d11. The integration region should cover the entire signal, typically at least 20 times the signal's half-width.

Calculation of Analyte Purity/Concentration

The purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte and IIS are the integral values of the analyte and internal standard signals, respectively.

  • Nanalyte and NIS are the number of protons contributing to the respective integrated signals. For the residual -CH₂OH signal of Cyclohexanemethanol-d11, NIS = 2.

  • Manalyte and MIS are the molar masses of the analyte and the internal standard (125.26 g/mol for C₇H₃D₁₁O).

  • manalyte and mIS are the masses of the analyte and the internal standard weighed.

  • PIS is the purity of the internal standard (as a percentage).

Logical Relationship in qNMR Calculation

qNMR_Calculation cluster_inputs Experimental Inputs cluster_nmr_data NMR Data cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_m m_IS Mass of IS (m_IS) m_IS->Ratio_m M_analyte Molar Mass of Analyte (M_analyte) Ratio_M Molar Mass Ratio (M_analyte / M_IS) M_analyte->Ratio_M M_IS Molar Mass of IS (M_IS) M_IS->Ratio_M N_analyte Number of Protons (Analyte) (N_analyte) Ratio_N Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_N N_IS Number of Protons (IS) (N_IS) N_IS->Ratio_N P_IS Purity of IS (P_IS) Purity Analyte Purity (%) P_IS->Purity I_analyte Integral of Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_I I_IS Integral of IS (I_IS) I_IS->Ratio_I Ratio_I->Purity Ratio_N->Purity Ratio_M->Purity Ratio_m->Purity

Caption: Logical flow of the qNMR purity calculation.

Troubleshooting Common Issues in qNMR

IssuePotential Cause(s)Recommended Solution(s)
Poor Signal Resolution/Broad Peaks - Inhomogeneous sample. - Poor shimming. - High sample viscosity.- Ensure complete dissolution of analyte and IS. - Re-shim the spectrometer. - Use a lower concentration or a different solvent.
Inaccurate Integration - Phasing or baseline errors. - Signal overlap. - Incorrect integration limits.- Manually re-process the spectrum with careful phasing and baseline correction. - Choose alternative, non-overlapping signals for quantification. - Ensure integration limits encompass the entire peak.
Non-reproducible Results - Inaccurate weighing. - Inhomogeneous stock solution. - Insufficient relaxation delay (d1).- Use a calibrated, high-precision balance. - Thoroughly mix the stock solution before each use. - Experimentally determine and set an adequate relaxation delay (≥5*T₁).
Unexpected Peaks - Impurities in the analyte, IS, or solvent. - Sample degradation.- Check the purity of all components. - Run a blank spectrum of the solvent and IS. - Prepare fresh samples and analyze promptly.

Conclusion

Cyclohexanemethanol-d11 presents a compelling option as an internal standard for quantitative ¹H NMR analysis. Its key advantage lies in the significant simplification of the ¹H NMR spectrum, which minimizes the potential for signal overlap, particularly with analytes that have complex resonances in the aliphatic region. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can leverage the properties of Cyclohexanemethanol-d11 to achieve accurate and reliable quantitative results. The principles and methodologies described herein are grounded in established qNMR best practices and are designed to ensure the scientific integrity and trustworthiness of the analytical data generated.

References

  • Pharmaffiliates. (n.d.). Cyclohexanemethanol-d11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethanol. PubChem. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.10: Uses of ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanemethanol, 4-(methoxymethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • ResolveMass. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2017, November 28). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

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  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

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Application

Application Note: Synthesis and Utility of Cyclohexanemethanol-d11 as a Building Block for Metabolically Robust Kinase Inhibitors

Introduction: The Strategic Role of Deuterium in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Deuterium in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A significant challenge in this endeavor is managing the metabolic stability of new chemical entities. Uncontrolled metabolism can lead to rapid clearance, the formation of toxic byproducts, and a shortened therapeutic window. One of the most elegant and increasingly utilized strategies to mitigate these issues is "precision deuteration." This involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium, at metabolically vulnerable positions within a drug molecule.

The foundational principle behind this strategy is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[1][2][3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step, such as those mediated by cytochrome P450 (CYP) enzymes, are significantly slower when a C-D bond is present at that position.[4] This can lead to a more predictable and prolonged pharmacokinetic profile, potentially reducing the required dose and frequency of administration, and improving the overall safety and efficacy of the therapeutic agent.

Cyclohexanemethanol-d11 is a perdeuterated building block that serves as an invaluable tool for medicinal chemists. The cyclohexyl moiety is a common scaffold in many biologically active compounds, including potent inhibitors of cyclin-dependent kinases (CDKs). However, this lipophilic group is often susceptible to oxidative metabolism. By providing a fully deuterated version, Cyclohexanemethanol-d11 allows for the straightforward incorporation of a metabolically fortified cyclohexylmethyl group into a lead compound. This application note provides detailed protocols for the synthesis of Cyclohexanemethanol-d11 and its subsequent use in the preparation of a deuterated purine-based CDK1/2 inhibitor, demonstrating its utility in drug development.

Part 1: Synthesis of the Deuterated Building Block: Cyclohexanemethanol-d11

A robust and efficient synthesis of Cyclohexanemethanol-d11 is crucial for its application as a building block. The following two-step protocol is proposed, starting from commercially available cyclohexanecarboxylic acid. This pathway ensures high levels of deuterium incorporation.

Protocol 1.1: Synthesis of Cyclohexanecarboxylic acid-d11

This step involves a catalytic H/D exchange on the cyclohexyl ring. While multiple methods exist for H/D exchange, heterogeneous catalysis offers a practical approach.

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanecarboxylic acid128.1710.0 g0.078
Palladium on Carbon (10 wt%)-1.0 g-
Deuterium Oxide (D₂O, 99.9%)20.03100 mL5.55
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure stainless-steel reactor, add cyclohexanecarboxylic acid (10.0 g, 0.078 mol) and 10% Pd/C (1.0 g).

  • Deuterium Source: Add deuterium oxide (100 mL).

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas, followed by deuterium gas (D₂). Pressurize the reactor to 30 bar with D₂ gas.

  • Heating and Stirring: Heat the mixture to 180 °C with vigorous stirring. Maintain these conditions for 48 hours. The high temperature and pressure facilitate the H/D exchange on the aliphatic ring.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclohexanecarboxylic acid-d11.

Protocol 1.2: Reduction to Cyclohexanemethanol-d11

The deuterated carboxylic acid is then reduced to the corresponding alcohol using a powerful deuterated reducing agent to preserve the isotopic labeling.

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanecarboxylic acid-d11~139.2310.0 g~0.072
Lithium Aluminum Deuteride (LiAlD₄)41.983.6 g0.086
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-

Step-by-Step Protocol:

  • Reactor Setup: To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add lithium aluminum deuteride (3.6 g, 0.086 mol) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acid: Dissolve the crude Cyclohexanecarboxylic acid-d11 (~0.072 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlD₄ suspension with stirring over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, sequential dropwise addition of 4 mL of D₂O, 4 mL of 15% NaOD in D₂O, and finally 12 mL of D₂O. This procedure is critical for safely neutralizing the excess reducing agent.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether. Combine the filtrate and washes, and further extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure Cyclohexanemethanol-d11.

Characterization: The final product should be characterized to confirm its identity and isotopic purity.[5][6][7][8][9][10]

  • ¹H NMR: To confirm the absence of protons on the cyclohexyl ring.

  • ²H NMR: To confirm the presence and distribution of deuterium.

  • High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass and calculate the percentage of deuterium incorporation.

Synthesis_Workflow_Part1 cluster_step1 Protocol 1.1: H/D Exchange cluster_step2 Protocol 1.2: Reduction start1 Cyclohexanecarboxylic acid reagents1 D₂O, Pd/C, D₂ (gas) start1->reagents1 product1 Cyclohexanecarboxylic acid-d11 reagents1->product1 reagents2 1. LiAlD₄, THF 2. D₂O/NaOD workup product1->reagents2 product2 Cyclohexanemethanol-d11 reagents2->product2

Caption: Synthetic workflow for Cyclohexanemethanol-d11.

Part 2: Application in the Synthesis of a Deuterated CDK1/2 Inhibitor

To demonstrate the utility of Cyclohexanemethanol-d11, this section details its incorporation into a known purine-based CDK inhibitor scaffold. The target molecule is a deuterated analogue of O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, a potent inhibitor of CDK1 and CDK2.[11][12] The key synthetic step is a Williamson ether synthesis.[13][14][15][16][17]

Protocol 2.1: Synthesis of 2-Amino-6-chloropurine

This starting material is commercially available but can also be synthesized from guanine.

Protocol 2.2: Synthesis of 6-((Cyclohexyl-d11)methoxy)-9H-purin-2-amine

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanemethanol-d11~125.251.0 g0.008
Sodium Hydride (60% in oil)24.000.38 g0.0095
2-Amino-6-chloropurine169.561.22 g0.0072
Anhydrous Dimethylformamide (DMF)73.0950 mL-
Saturated Ammonium Chloride-As needed-
Dichloromethane (DCM)84.93As needed-

Step-by-Step Protocol:

  • Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add Cyclohexanemethanol-d11 (1.0 g, 0.008 mol) and anhydrous DMF (20 mL). Cool to 0 °C. Add sodium hydride (0.38 g, 0.0095 mol) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add 2-amino-6-chloropurine (1.22 g, 0.0072 mol) to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to yield the desired deuterated purine intermediate.

Protocol 2.3: Final Assembly of the Deuterated CDK1/2 Inhibitor

The final step involves a second substitution at the C2 position of the purine ring. This can be achieved through various methods, including a Buchwald-Hartwig amination or a nucleophilic aromatic substitution following activation of the C2 position. For simplicity, a conceptual pathway is outlined.

Conceptual Reaction Scheme:

This would typically involve converting the 2-amino group to a leaving group (e.g., a halogen via a Sandmeyer-type reaction) followed by substitution with 4-aminobenzenesulfonamide.

Synthesis_Workflow_Part2 cluster_step1 Protocol 2.2: Williamson Ether Synthesis cluster_step2 Protocol 2.3: Final Assembly start1 Cyclohexanemethanol-d11 reagents1 1. NaH, DMF 2. 2-Amino-6-chloropurine start1->reagents1 product1 Deuterated Purine Intermediate reagents1->product1 reagents2 Further Functionalization (e.g., C2-Amination) product1->reagents2 product2 Deuterated CDK1/2 Inhibitor reagents2->product2

Caption: Workflow for the synthesis of a deuterated CDK1/2 inhibitor.

Discussion: The Rationale and Expected Outcome

The synthesis of the deuterated CDK1/2 inhibitor using Cyclohexanemethanol-d11 is a prime example of proactive metabolic stabilization. The cyclohexyl group, being lipophilic, is a common site for metabolic oxidation (hydroxylation) by CYP enzymes.[18] Such metabolism can lead to the formation of more polar metabolites that are readily excreted, thus reducing the half-life of the parent drug.

By replacing all eleven hydrogens on the cyclohexylmethyl moiety with deuterium, the C-D bonds become significantly more resistant to enzymatic cleavage. This is expected to block or drastically slow down the hydroxylation of the cyclohexyl ring. The anticipated benefits include:

  • Increased Metabolic Stability: The parent compound should exhibit a longer half-life in in vitro metabolic assays (e.g., liver microsomes) and in vivo pharmacokinetic studies.

  • Higher Systemic Exposure: A reduced rate of metabolism can lead to a higher area under the curve (AUC) in pharmacokinetic profiles, meaning the body is exposed to a therapeutic concentration of the drug for a longer period.

  • Potentially Improved Safety Profile: By blocking a major metabolic pathway, the formation of potentially reactive or toxic metabolites can be avoided.

The choice to use a perdeuterated building block like Cyclohexanemethanol-d11 simplifies the synthetic process and ensures a high and uniform level of deuterium incorporation at the target site. This approach provides a powerful tool for researchers and drug development professionals to systematically enhance the properties of promising therapeutic candidates.

References

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  • BenchChem. (2025).
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  • BenchChem. (2025).
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • He, Y., Tang, C., Mao, J., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-42.
  • The design and synthesis of purine inhibitors of CDK2. III. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1067-78.
  • Bettayeb, K., Oumata, N., Echalier, A., et al. (2008). Roscovitine-derived, dual-specific cyclin-dependent kinase/Src inhibitor as a potential anticancer drug. Cancer Research, 68(20), 8325-34.
  • Allmendinger, T. (2021). Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?
  • Gibson, A. E., Arris, C. E., Bentley, J., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 45(16), 3381-93.
  • Raje, N., & Roodman, G. D. (2007). Roscovitine in cancer and other diseases.
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evalu
  • Havlíček, M., & Kryštof, V. (2013). Cyclin-dependent Kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres. Current Pharmaceutical Design, 19(22), 4068-84.
  • Discovery of novel purine analogues against breast cancer selectively targeting CDK2: optimization, synthesis, biological evaluation and docking study. Molecular Diversity.
  • Rajesh, N. (2014). How can I figure out the percentage of deuterium incorporation in product?
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Method

Precision Synthesis of Deuterated Esters from Cyclohexanemethanol-d11

Application Note & Protocol Guide Executive Summary & Strategic Rationale In modern drug discovery, Deuterium incorporation is a validated strategy to improve the pharmacokinetic (PK) and toxicological profiles of small...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

In modern drug discovery, Deuterium incorporation is a validated strategy to improve the pharmacokinetic (PK) and toxicological profiles of small molecule drugs. This technique relies on the Kinetic Isotope Effect (KIE) , where the stronger C-D bond (compared to C-H) resists oxidative metabolism by Cytochrome P450 enzymes.

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is a critical building block for introducing a metabolically stable cyclohexyl motif into drug candidates. The cyclohexyl ring is a notorious "metabolic soft spot," prone to rapid hydroxylation. By esterifying a pharmacophore with Cyclohexanemethanol-d11, researchers can:

  • Block Metabolic Shunts: Retard ring oxidation, extending half-life (

    
    ).
    
  • Reduce Toxic Metabolites: Prevent the formation of downstream toxic ring-opened products.

  • Create Internal Standards: Synthesize stable isotope-labeled standards (SILs) for LC-MS/MS quantification.

This guide provides high-fidelity protocols for synthesizing esters using Cyclohexanemethanol-d11. Unlike standard esterifications where cheap alcohols are used as solvents, these protocols treat the deuterated alcohol as the limiting, high-value reagent , prioritizing yield and isotopic conservation.

Chemical Profile: Cyclohexanemethanol-d11[1]

PropertySpecification
Chemical Structure (Cyclohexyl-d11)methanol
Formula

MW ~125.24 g/mol (vs. 114.19 for protio)
Isotopic Purity Typically ≥ 98 atom % D
Appearance Colorless liquid or low-melting solid
Solubility Soluble in DCM, THF, MeOH, EtOAc
Key Reactivity Primary alcohol; nucleophilic; sterically unhindered

Methodological Decision Matrix

Choosing the correct esterification method is critical when the alcohol is the limiting reagent.

  • Method A: Steglich Esterification (DCC/DMAP). Best for acid-sensitive substrates or complex drug scaffolds. Mild conditions, neutral pH, high conversion.

  • Method B: Acid Chloride / Anhydride Activation. Best for robust, simple acids. Irreversible, fast, high yield, but requires the acid to be converted to an acyl halide first.

  • Method C: Fischer Esterification. NOT RECOMMENDED. Fischer esterification is an equilibrium process that typically drives the reaction by using the alcohol as the solvent.[1][2] Since Cyclohexanemethanol-d11 is expensive, this method is economically unviable.

Workflow Visualization

SynthesisStrategy Start Target: Deuterated Ester Synthesis CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Sensitive Acid Sensitive / Complex Scaffold? CheckAcid->Sensitive Robust Robust / Simple Acid? CheckAcid->Robust Steglich METHOD A: Steglich Esterification (DCC/EDC + DMAP) Sensitive->Steglich Yes AcidChloride METHOD B: Acid Chloride Activation (SOCl2 -> Pyridine/Et3N) Robust->AcidChloride Yes Fischer Fischer Esterification (Requires Excess Alcohol) Robust->Fischer Possible but inefficient Avoid AVOID (Wastes Deuterated Material) Fischer->Avoid

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and reagent conservation.

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Application: Ideal for coupling Cyclohexanemethanol-d11 to complex pharmaceutical carboxylic acids (R-COOH).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Cyclohexanemethanol-d11 (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 - 1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) and Cyclohexanemethanol-d11 (1.1 mmol, ~138 mg) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol). Stir at

    
     (ice bath) for 10 minutes.
    
  • Coupling: Add DCC (1.2 mmol) in one portion.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes, indicating reaction progress.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Filter off the precipitated DCU using a sintered glass funnel or Celite pad.

    • Wash the filtrate with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The alcohol is used in slight excess (1.1 equiv) to ensure the valuable drug scaffold (acid) is fully consumed, but the excess is small enough to minimize waste of the deuterated reagent.

Protocol B: Acid Chloride Method

Application: Best for attaching the deuterated group to simple acids (e.g., acetic acid, benzoic acid) or when the acid chloride is commercially available.

Reagents:

  • Acid Chloride (R-COCl) (1.0 equiv)

  • Cyclohexanemethanol-d11 (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Solvent: Anhydrous DCM or THF

Procedure:

  • Preparation: Flame-dry reaction vessel under inert atmosphere (

    
    ).
    
  • Mix: Dissolve Cyclohexanemethanol-d11 (1.0 mmol) and

    
     (1.2 mmol) in anhydrous DCM (5 mL). Cool to 
    
    
    
    .
  • Addition: Add the Acid Chloride (1.0 mmol) dropwise (neat or dissolved in DCM).

    • Note: Exothermic reaction. Control addition rate to maintain low temp.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 2 hours.
    
  • Quench: Add water (1 mL) to hydrolyze unreacted acid chloride.

  • Workup: Dilute with EtOAC, wash with 1M HCl (to remove amine),

    
    , and brine.
    
  • Purification: Distillation (if volatile) or Column Chromatography.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the deuterated ester, the following QC steps are mandatory.

Analytical MethodCheckpoint CriteriaPass/Fail Indicator
1H NMR Signal Silence: Confirm absence of cyclohexyl ring protons (1.0–1.8 ppm range). Shift Check: Verify the methylene doublet (

) shifts downfield (~3.9 ppm

~4.1 ppm) upon esterification.
Pass: No ring signals; distinct methylene signal present.
MS (ESI/EI) Mass Shift: Parent ion

must be

.
Pass: Mass matches calculated d11 construct.
HPLC Purity Homogeneity: Single peak integration >98%.Pass: No unreacted acid or alcohol.
QC Logic Diagram

QC_Workflow Sample Crude Ester NMR 1H NMR Analysis Sample->NMR MS Mass Spec Sample->MS CheckRing Check 1.0-1.8 ppm (Ring Protons) NMR->CheckRing Result1 Signals Detected? (Fail - Not d11) CheckRing->Result1 Yes Result2 Silent Region? (Pass) CheckRing->Result2 No CheckMass Check M+11 MS->CheckMass

Figure 2: Quality Control workflow ensuring isotopic incorporation and chemical purity.

Application: Metabolic Stability Assay

Once synthesized, the deuterated ester should be tested against its non-deuterated analog to quantify the stability gain.

Protocol:

  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Incubation: Incubate Substrate (

    
    ) with HLM (
    
    
    
    ) and NADPH (1 mM) at
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with Acetonitrile.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Determine Intrinsic Clearance (

    
    ).
    
    • Expectation: The d11-ester should show a lower

      
       (slower disappearance) compared to the protio-ester if the cyclohexyl ring is the primary metabolic site.
      

References

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • FDA Approval Package: Deutetrabenazine. (2017). Clinical Pharmacology Review demonstrating the utility of deuteration for metabolic stability.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclohexanemethanol. Link

Disclaimer: This protocol involves the use of hazardous chemicals (DCC, DCM, Acid Chlorides). All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

Application

Application Note: Optimization of Solvent Systems for Cyclohexanemethanol-d11

Subtitle: Stability, Solubility, and Reaction Kinetics in Deuterated Analog Synthesis Strategic Overview Cyclohexanemethanol-d11 ( ) is a critical isotopologue used primarily in metabolic stability profiling (blocking CY...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Stability, Solubility, and Reaction Kinetics in Deuterated Analog Synthesis

Strategic Overview

Cyclohexanemethanol-d11 (


) is a critical isotopologue used primarily in metabolic stability profiling (blocking CYP450 oxidation sites on the ring) and as an internal standard in mass spectrometry. Unlike its non-deuterated counterpart, the high cost of the d11-starting material necessitates a "Zero-Loss" approach to solvent selection.

This guide moves beyond basic solubility to address the Deuterium Kinetic Isotope Effect (DKIE) and Isotopic Scrambling . The selection of a solvent system must balance three competing requirements:

  • Thermodynamic Solubility: Ensuring complete dissolution without requiring excessive heat (which risks degradation).

  • Isotopic Integrity: Preventing H/D exchange at labile positions.

  • Green Chemistry Compliance: Aligning with GSK/Pfizer solvent sustainability guides where possible, without compromising the yield of this high-value reagent.

Solvent Selection Logic: The Thermodynamics

Hansen Solubility Parameters (HSP) Analysis

To predict solubility behavior for Cyclohexanemethanol-d11, we utilize the "Like Dissolves Like" principle quantified by Hansen Solubility Parameters.[1] The molecule possesses a lipophilic, perdeuterated cyclohexane ring (


) and a polar hydroxymethyl tail (

).
  • Dispersion (

    
    ):  High. The 
    
    
    
    ring dominates the volume.
  • Polarity (

    
    ):  Moderate. The 
    
    
    
    group induces a dipole.
  • H-Bonding (

    
    ):  High. The hydroxyl group acts as both donor and acceptor.
    

Key Insight: Deuteration slightly reduces the molar volume and changes the vibrational zero-point energy, often making deuterated compounds slightly less soluble in polar protic solvents than their proteo-analogs (inverse isotope effect on solubility).

Table 1: Solvent Compatibility Matrix

Data derived from group contribution methods and standard alcohol solubility profiles.

Solvent ClassRepresentative SolventSolubility PredictionSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent HighStandard for oxidations (e.g., Dess-Martin). Good for workup. Warning: Environmental hazard.
Ethers THF, 2-MeTHFGood High2-MeTHF is the preferred "Green" alternative. Excellent for Grignard/Reduction steps.
Polar Aprotic Acetonitrile (MeCN)Moderate MediumGood for crystallizations. May require warming.
Esters Ethyl AcetateGood HighIdeal for extractions. Low risk of isotopic exchange.[2]
Alcohols Methanol/EthanolHigh Low/Conditional RISK: Protic solvents allow rapid exchange of the hydroxyl proton (

). While the ring

bonds are stable, using protic solvents complicates NMR analysis due to signal suppression or exchange.
Hydrocarbons Hexane/HeptaneLow LowAntisolvent. Use for precipitation/crystallization only.
The Isotopic Scrambling Risk

The


 bonds on the cyclohexane ring are thermodynamically stable (

). However, acid-catalyzed hydride shifts can lead to scrambling.
  • Avoid: Strong acids (e.g.,

    
    , Triflic acid) in non-deuterated protic media.
    
  • Risk Scenario: Carbocation formation (e.g., during dehydration reactions) can cause 1,2-hydride (deuteride) shifts, scrambling the specific labeling pattern.

  • Recommendation: Perform reactions under basic or neutral conditions whenever possible. If acidic conditions are required, use aprotic acids (Lewis acids) in anhydrous solvents (DCM, Toluene).

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended reaction type and stability requirements.

SolventSelection Start Select Solvent for Cyclohexanemethanol-d11 ReactionType Identify Reaction Class Start->ReactionType Oxidation Oxidation (to Aldehyde/Acid) ReactionType->Oxidation Substitution Nucleophilic Substitution ReactionType->Substitution Coupling Esterification/ Coupling ReactionType->Coupling DCM Dichloromethane (DCM) (Standard but Toxic) Oxidation->DCM Swern/DMP MeTHF 2-MeTHF (Green Alternative) Oxidation->MeTHF TEMPO (Green) CheckSolubility Check HSP Compatibility (Lipophilic Ring + Polar Head) Substitution->CheckSolubility EtOAc Ethyl Acetate (Workup/Coupling) Coupling->EtOAc CheckSolubility->MeTHF CheckSolubility->EtOAc RiskCheck Risk: Isotopic Scrambling? (Acidic Conditions?) DCM->RiskCheck MeTHF->RiskCheck EtOAc->RiskCheck FinalChoice Proceed with Anhydrous Protocol RiskCheck->FinalChoice Pass

Figure 1: Decision matrix for solvent selection prioritizing isotopic integrity and green chemistry principles.

Detailed Protocols

Protocol A: Solvent Solubility & Stability Screening (Self-Validating)

Objective: Determine the maximum solubility and isotopic stability of Cyclohexanemethanol-d11 in a candidate solvent before scale-up.

Materials:

  • Cyclohexanemethanol-d11 (10 mg).

  • Candidate Solvent (1 mL, anhydrous).

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene, non-exchangeable).

Workflow:

  • Dissolution: Add 10 mg of d11-substrate to 0.5 mL solvent at 25°C.

    • Validation: Solution must be clear. If turbid, heat to 40°C. If still turbid, reject solvent.

  • Stress Test: Add 10 µL of catalyst relevant to the intended reaction (e.g., DIPEA for base, weak acid for coupling). Stir for 4 hours.

  • Evaporation: Remove solvent under high vacuum (avoid heat >40°C to prevent volatility losses of the substrate).

  • NMR Validation (The "Self-Check"):

    • Re-dissolve residue in

      
      .
      
    • Acquire ^1H NMR: Focus on the region 0.5–2.0 ppm.

    • Pass Criteria: The integration of the cyclohexane ring region should remain < 5% (relative to the

      
       signal at ~3.4 ppm). If ring proton signals appear, H/D scrambling has occurred . Reject solvent/catalyst system.
      
Protocol B: Optimized Oxidation (Dess-Martin Periodinane)

Why this method? Avoids the strong acidic conditions of Jones Oxidation (scrambling risk) and the cryogenic requirements of Swern.

Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).

  • Preparation:

    • Charge an oven-dried flask with Cyclohexanemethanol-d11 (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Add

      
       (1.5 eq) to buffer any byproduct acid.
      
  • Reaction:

    • Cool to 0°C.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       / 
      
      
      
      (1:1).
    • Extract with DCM (or EtOAc).

    • Critical Step: Wash organic layer with water to remove iodinane byproducts.

  • Yield Check:

    • Concentrate in vacuo.

    • Verify aldehyde formation via ^1H NMR (distinctive aldehyde proton at ~9.6 ppm; doublet if

      
       is present, singlet if alpha-deuterated).
      

Visualization: Experimental Workflow

Workflow Substrate Cyclohexanemethanol-d11 Reaction Reaction (0°C -> RT) Substrate->Reaction SolventPrep Solvent Drying (Mol. Sieves) SolventPrep->Reaction Quench Buffer Quench (Prevent Acid Scrambling) Reaction->Quench Analysis 1H NMR / MS (Isotope Ratio Check) Quench->Analysis

Figure 2: Workflow emphasizing the buffering step to protect isotopic integrity.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[3] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3] Green Chemistry, 10, 31-36.[3] Link

  • Hansen Solubility Parameters : Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Link

  • Deuterium Kinetic Isotope Effects : Gomez-Gallego, M., & Sierra, M. A. (2011).[4] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857-4963. Link

  • Isotope Exchange Risks : Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 46(41), 7744-7765. Link

  • GSK Solvent Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5] Green Chemistry, 13, 854-862. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimal storage conditions for Cyclohexanemethanol-d11 stability

Technical Support Center: Cyclohexanemethanol-d11 Topic: Optimal Storage & Handling for Isotopic Stability Role: Senior Application Scientist Introduction: The Isotopic Integrity Mandate Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexanemethanol-d11 Topic: Optimal Storage & Handling for Isotopic Stability Role: Senior Application Scientist

Introduction: The Isotopic Integrity Mandate

Welcome to the technical support hub for Cyclohexanemethanol-d11 (CAS: 1215077-50-1). As researchers, we often treat deuterated standards as static reagents. This is a critical error. While the Carbon-Deuterium (C-D) bond on the cyclohexane ring is kinetically stable, the primary alcohol functionality (


) remains chemically labile.

This guide moves beyond generic "store cool and dry" advice. We focus on the causality of degradation: oxidative radical pathways and hygroscopic dilution , both of which compromise the quantitative accuracy of your NMR or MS data.

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of Cyclohexanemethanol-d11 relies on three pillars: Thermal Suppression, Photochemical Shielding, and Moisture Exclusion.

Tier 1: Storage Matrix
ParameterRecommended ConditionScientific Rationale (Causality)
Temperature 2–8°C (Refrigerator) Suppresses the Arrhenius rate of autoxidation. While the C-D bond is strong (

), the adjacent

is susceptible to radical abstraction. Cooling slows this kinetic chain.
Atmosphere Argon or Nitrogen (Inert) Oxygen is the primary reactant for alcohol-to-aldehyde degradation. Moisture introduces

impurity peaks in NMR, complicating integration.
Container Amber Glass + Teflon Septum Amber glass blocks UV light (which catalyzes radical formation). Teflon (PTFE) liners prevent plasticizer leaching, which is common with polyethylene caps.
Desiccation Secondary Containment Store the vial inside a desiccator or a sealed jar with active desiccant (e.g.,

) to create a "double-barrier" against humidity.

Part 2: Handling Protocols (Step-by-Step)

Standard Operating Procedure (SOP-D11-01): The "No-Condensation" Rule

Context: The most common user error is opening a cold vial in a warm, humid lab. This causes immediate condensation of atmospheric water into the deuterated reagent.

Protocol:

  • Equilibration: Remove the vial from 2–8°C storage. Place it in a desiccator cabinet at room temperature for 30 minutes .

    • Why: Prevents the "dew point" effect. If the glass surface is colder than the dew point of the lab air, water condenses instantly.

  • Inert Sampling (Schlenk Technique):

    • Flush a gas-tight syringe with dry Nitrogen/Argon 3 times.

    • Insert the needle through the septum.

    • Inject a volume of inert gas equal to the liquid volume you intend to withdraw (pressure equalization).

    • Withdraw the sample.[1]

  • Resealing:

    • If the septum is punctured, wrap the cap with Parafilm M® immediately after use to retard gas exchange.

    • For long-term archiving (>6 months), transfer to a flame-sealed glass ampoule if possible.

Part 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows a split peak near 3.4 ppm. Is my D11 ring exchanging?

  • Diagnosis: Likely No . The "d11" designation usually implies the cyclohexane ring is deuterated (

    
    ), but the methylene group attached to the hydroxyl is often protonated (
    
    
    
    ).
  • Explanation: The protons on the ring are aliphatic and extremely stable against exchange in neutral conditions. However, the hydroxyl proton (

    
    ) exchanges rapidly with trace water in the solvent, leading to a broadened or shifting peak.
    
  • Action: Verify if your specific product is Cyclohexanemethanol-d11 (

    
    ) or Cyclohexanemethanol-d13  (
    
    
    
    ). If it is d11, the
    
    
    protons will appear as a doublet (coupling to OH) or singlet (if OH is exchanging) around 3.4 ppm. This is normal.

Q2: The liquid has turned slightly yellow. Can I still use it?

  • Diagnosis: Oxidation has occurred.

  • Mechanism: Primary alcohols oxidize to aldehydes (Cyclohexanecarbaldehyde-d11) and eventually carboxylic acids. The yellowing often indicates trace conjugated impurities or aldol-condensation byproducts.

  • Action:

    • For MS Quantitation: Discard. The mass shift of oxidation products will skew internal standard calculations.

    • For Rough NMR: You may see a small aldehyde peak (~9-10 ppm). If <1% integration, it may be usable, but repurification is recommended.

Q3: Can I store this in a polypropylene (plastic) tube?

  • Answer: Strictly No.

  • Reasoning: Deuterated compounds are high-value.[2][3] Plastic tubes allow:

    • Permeation: Oxygen and moisture diffuse through plastic walls over weeks.

    • Leaching: Plasticizers (phthalates) leach into the solvent, appearing as "ghost peaks" in the aromatic/aliphatic regions of your NMR, ruining the baseline.

Part 4: Visualizing the Stability Logic

Diagram 1: The Degradation Cascade

Caption: Pathways of degradation for Cyclohexanemethanol-d11. Note that the D11 ring remains stable, but the functional group degrades.

DegradationPathways Compound Cyclohexanemethanol-d11 (C6D11-CH2OH) Oxidation Oxidation (O2 / Light) Compound->Oxidation Radical Initiation Moisture Moisture Ingress (H2O) Compound->Moisture Hygroscopicity Aldehyde Impurity 1: Cyclohexanecarbaldehyde-d11 Oxidation->Aldehyde -2H WaterPeak NMR Artifact: Broad H2O/HDO Peak Moisture->WaterPeak H-bonding/Dilution Acid Impurity 2: Cyclohexanecarboxylic Acid-d11 Aldehyde->Acid +O

Diagram 2: The "Glovebox-Free" Handling Workflow

Caption: Step-by-step decision logic for handling deuterated standards without a glovebox to ensure isotopic integrity.

HandlingWorkflow Start Retrieve Vial from 4°C CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait WAIT 30 MINS (Desiccator) CheckTemp->Wait No (Cold) Open Open / Pierce Septum CheckTemp->Open Yes (20-25°C) Wait->CheckTemp Flush Flush Syringe w/ N2 (3x) Open->Flush Withdraw Withdraw Sample Flush->Withdraw Seal Seal with Parafilm Withdraw->Seal

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cyclohexanemethanol-d11 Product Specifications and Storage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of Cyclohexanemethanol-d11

Executive Summary & Core Directive The Challenge: Synthesizing Cyclohexanemethanol-d11 ( or ) requires strict control over the reaction environment.[1] The primary failure mode is isotopic dilution —the inadvertent repla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing Cyclohexanemethanol-d11 (


 or 

) requires strict control over the reaction environment.[1] The primary failure mode is isotopic dilution —the inadvertent replacement of deuterium (D) with protium (H) during the reaction. This compromises the utility of the compound as an internal standard in Mass Spectrometry (LC-MS/MS) or NMR studies.

The Solution: This guide details the "Zero-Proton" workflow. We focus on the reduction of Cyclohexanecarboxylic acid-d11 using Lithium Aluminum Hydride (


 or 

). This route is superior to catalytic deuteration of aromatic precursors, which suffers from unpredictable H/D scrambling on the catalyst surface.[1]

Critical Reagent & Solvent Ecosystem

Isotopic dilution often occurs before the reaction flask is even heated. The following protocols are mandatory for maintaining >98 atom % D.

Table 1: Reagent Purity Standards
ComponentSpecificationCritical ThresholdWhy it Matters
THF (Solvent) Anhydrous, Inhibitor-free

Water reacts with

to form

gas and LiOH, consuming the deuteride source and introducing protons.[1]
Precursor Cyclohexanecarboxylic acid-d11

The tertiary

-carbon (ring attachment point) is acidic.[1] Impurities here propagate directly to the product.
Reducing Agent

(for d13) or

(for d11)

If using

, trace hydride (

) will statistically dilute the methylene position (

).[1]
Glassware Oven-dried (

, 4h)
N/ASurface moisture on glass is sufficient to quench millimoles of reagent.[1]
Protocol: The "Double-Dry" Solvent System

Do not rely on commercial "anhydrous" seals once punctured.[1]

  • Pre-Test: Test THF using the benzophenone/sodium ketyl radical method. The solution must turn deep purple/blue. If it is green or yellow, it is wet.[1]

  • Distillation: Distill THF directly from the purple ketyl still into the reaction vessel under a positive pressure of dry Argon.

  • In-Situ Scavenging: For ultra-critical applications, add a "sacrificial" amount of

    
     (5% of total) to the solvent 30 minutes prior to adding the substrate.[1] This scavenges residual moisture before the valuable precursor is introduced.
    

Synthetic Methodology: The Reduction Pathway[1]

We recommend the Reduction of Cyclohexanecarboxylic Acid-d11 over catalytic hydrogenation.

Why this route?

Catalytic hydrogenation of Benzyl Alcohol-d7 involves metal surface catalysis (Pd/C or Rh/C). This mechanism allows reversible dehydrogenation/rehydrogenation, leading to "scrambling" (H/D exchange) at the benzylic and ring positions.[1] The hydride reduction route is kinetic and irreversible, preserving the isotopic fingerprint of the ring.[1]

Visualizing the Dilution Risk

IsotopicDilution Start Start: Cyclohexanecarboxylic Acid-d11 Intermediate Intermediate: Lithium Carboxylate (Enolizable Alpha-Position) Start->Intermediate Deprotonation Solvent Solvent: THF Solvent->Intermediate Impurity Impurity: H2O (Moisture) Exchange RISK: H/D Exchange at Alpha-Carbon Impurity->Exchange Proton Source Intermediate->Exchange Tautomerization Reduction Reduction with LiAlD4/LiAlH4 Intermediate->Reduction Exchange->Intermediate D replaced by H Product Product: Cyclohexanemethanol-d11 Reduction->Product

Caption: Figure 1. The "Danger Zone" for isotopic dilution is the intermediate carboxylate stage where the alpha-carbon is susceptible to exchange if moisture is present.[1]

Step-by-Step Protocol

Reaction:



(Note: Use 

if the

methylene group is also required).
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Reagent Charge: Add

    
     (1.5 equivalents) to the flask. Add dry THF via cannula. Cool to 
    
    
    
    .
  • Substrate Addition: Dissolve Cyclohexanecarboxylic acid-d11 in dry THF. Add this solution dropwise to the

    
     slurry.
    
    • Technical Note: Dropwise addition controls the exotherm. High heat can promote radical scrambling or side reactions.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours.

  • The Critical Quench (Fieser Method):

    • Cool to

      
      .
      
    • Add Water (

      
       per mg hydride) very slowly.
      
    • Add 15% NaOH (

      
       per mg hydride).[1]
      
    • Add Water (

      
       per mg hydride).
      
    • Dilution Check: The quench introduces protons to the -OH group (becoming -OH instead of -OD).[1] This is chemically acceptable as the hydroxyl proton is exchangeable. The carbon skeleton remains d11.[1]

Troubleshooting & FAQs

Q1: My Mass Spec shows a significant M-1 peak (d10 instead of d11). What happened?

Diagnosis: Alpha-Carbon Exchange.[1] Mechanism: The carbon attached to the carboxylic acid (the


-carbon) is tertiary.[1] In the presence of strong base (

) and trace moisture, this position can enolize or exchange before reduction is complete. Fix:
  • Ensure the starting material is strictly dry (store in desiccator).

  • Increase the Argon flush rate during addition.

  • Pre-Exchange: If the starting acid has a labile proton (-COOH), dissolve it in

    
    , evaporate, and repeat twice before reaction. This ensures the acidic proton is D, preventing local H-concentration during the initial deprotonation step.[1]
    
Q2: Can I use catalytic hydrogenation (Rh/C + D2 gas) instead?

Diagnosis: Not recommended for high-fidelity internal standards. Reasoning:

  • Scrambling: Metal catalysts facilitate reversible C-H activation. A "d7" benzyl ring can scramble to "d6" or "d5" during the saturation process.[1]

  • Incomplete Saturation: Cyclohexyl rings are difficult to fully saturate without high pressure, which increases the risk of exchange.[1]

  • Reference: See catalytic exchange mechanisms in benzyl alcohol dehydrogenation studies [1].

Q3: The hydroxyl group is -OH, but I need -OD. How do I fix this?

Solution: The hydroxyl proton is labile. You cannot synthesize a permanent -OD in a standard lab atmosphere. Protocol:

  • Isolate the -OH product.

  • Dissolve in

    
     or 
    
    
    
    .
  • Evaporate. Repeat 3x.

  • Store under Argon. The moment it touches air, it will revert to -OH.[1]

Q4: How do I calculate the exact concentration of LiAlD4 if using an old bottle?

Issue: Old reductant leads to stalled reactions and long exposure times, increasing dilution risk.[1] Test: Perform a gas evolution measurement. React a known mass of


 with excess pure methanol in a sealed system connected to a gas burette. Calculate moles of 

gas evolved.

References

  • Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol. KU ScholarWorks. Discusses the reversible pathways and intermediates in benzyl alcohol reduction which can lead to scrambling. Link

  • Preparation of Anhydrous THF. Organic Syntheses. Standard protocols for ensuring peroxide-free and moisture-free solvents essential for deuterated synthesis. Link

  • Naturally occurring isotopes... interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. Highlights the impact of isotopic impurity on assay linearity. Link

  • Optimizing the Synthesis of Deuterated Isotopomers... using Molecular Rotational Resonance. NIH/PubMed. Detailed analysis of mis-deuteration mechanisms during synthesis. Link

Sources

Optimization

Technical Support Center: Cyclohexanemethanol-d11 Moisture Removal

Welcome to the technical support center for handling Cyclohexanemethanol-d11. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of moisture contamination...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Cyclohexanemethanol-d11. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of moisture contamination in this valuable deuterated compound. Water can interfere with various applications, particularly those sensitive to isotopic purity and reaction stoichiometry. This resource provides in-depth, field-tested troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working to dry your Cyclohexanemethanol-d11 samples.

Problem 1: My ¹H NMR spectrum shows a persistent, broad singlet around 1.5-4.5 ppm, even after initial drying.

Cause: This broad peak is characteristic of residual water (H₂O or HOD) in your sample or the NMR solvent itself.[1] Its chemical shift can vary depending on the solvent, concentration, and temperature.[2] The presence of water can be problematic, not only by obscuring signals in that region but also by potentially participating in hydrogen-deuterium (H/D) exchange with the hydroxyl group of your molecule.[3]

Solution: Rigorous Drying with Molecular Sieves

Molecular sieves are the preferred method for removing trace amounts of water from alcohols like Cyclohexanemethanol-d11.[4][5] Their porous structure selectively adsorbs water molecules.

Detailed Protocol:

  • Activate the Molecular Sieves: Before use, activate 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen. Cool them in a desiccator.

  • Sample Treatment: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the activated 3Å molecular sieves to your Cyclohexanemethanol-d11 sample. Use approximately 10-20% of the solvent's weight in sieves.

  • Incubation: Gently swirl the mixture and let it stand for at least 24 hours. For very wet samples, a longer duration may be necessary.

  • Separation: Carefully decant or filter the dried Cyclohexanemethanol-d11 away from the molecular sieves under an inert atmosphere.

Why 3Å Sieves? The 3Å pore size is ideal as it is large enough to trap small water molecules (diameter ~2.8Å) but too small to adsorb the larger cyclohexanemethanol molecules (diameter >3Å).[6][7] Using 4Å sieves is not recommended as they can also adsorb methanol, which is structurally similar to your compound.[8]

Problem 2: I need my Cyclohexanemethanol-d11 to be exceptionally dry for a water-sensitive reaction. How can I be certain the moisture content is low enough?

Cause: Visual inspection and even standard NMR are not always sensitive enough to quantify very low levels of water. For highly sensitive applications, a more quantitative method is required.

Solution: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in a sample, capable of measuring levels down to parts per million (ppm).[9][10] The method is based on a chemical reaction where iodine stoichiometrically reacts with water.[11]

Experimental Workflow:

  • Instrument Setup: Use either a volumetric or coulometric Karl Fischer titrator. Coulometric KF is more suitable for very low water concentrations (<0.1%).

  • Solvent Preparation: The titration vessel is filled with a suitable KF solvent (often methanol-based) and pre-titrated to a dry endpoint.

  • Sample Injection: A precisely weighed amount of your Cyclohexanemethanol-d11 sample is injected into the titration cell.

  • Titration: The instrument automatically titrates the sample with the KF reagent (an iodine solution) until all the water has been consumed. The endpoint is detected potentiometrically.[9]

  • Calculation: The instrument's software calculates the water content based on the amount of titrant used and the sample weight.

Interpreting the Results: The result will be given as a percentage or in ppm of water. This quantitative data allows you to confirm if your drying method was successful and if the material is suitable for your subsequent experiments.

Problem 3: My deuterated compound seems to be losing its isotopic purity over time. Could this be related to moisture?

Cause: Yes, this is a critical issue known as hydrogen-deuterium (H/D) exchange. The deuterium atom on the hydroxyl group (-OD) of Cyclohexanemethanol-d11 is "labile" or "exchangeable." In the presence of protic sources, like water (H₂O), an equilibrium can be established where the deuterium is replaced by a proton.[3][12]

Cyclohexane-CD₂-OD + H₂O ⇌ Cyclohexane-CD₂-OH + HOD

This exchange compromises the isotopic integrity of your standard, which is particularly detrimental for applications like quantitative mass spectrometry where the deuterated compound serves as an internal standard.[12]

Solution: A Multi-faceted Approach to Prevention

  • Rigorous Drying: The first line of defense is to remove all traces of water using the methods described above.

  • Aprotic Solvents: Whenever possible, dissolve and store your dried Cyclohexanemethanol-d11 in aprotic solvents (e.g., anhydrous acetonitrile, THF, or toluene) that do not have exchangeable protons.

  • pH Control: The rate of H/D exchange is catalyzed by both acids and bases.[12] If working in an aqueous or buffered system is unavoidable, maintaining a pH between 2.5 and 3 can minimize the exchange rate for many compounds.[12]

  • Proper Storage: Store the dried material in a tightly sealed container, such as a vial with a PTFE-lined cap, and wrap the cap with Parafilm.[13] For long-term storage, placing this primary container inside a larger, sealed container with a desiccant is recommended.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of moisture contamination?

    • Atmospheric Exposure: Cyclohexanemethanol is hygroscopic, meaning it readily absorbs moisture from the air.[15] Leaving a container open, even for a short time, can introduce significant water.

    • Contaminated Solvents/Reagents: Using solvents or other reagents that have not been properly dried can introduce water into your sample.

    • Improperly Dried Glassware: Failure to thoroughly dry all glassware in an oven before use is a common source of contamination.

  • Q2: Can I use other desiccants like calcium chloride (CaCl₂) or silica gel?

    • While these are common desiccants, they are generally less effective for achieving the very low water content required for sensitive applications compared to activated 3Å molecular sieves. Silica gel can be useful for general storage in a desiccator but not for in-solution drying of alcohols.[16]

  • Q3: Is azeotropic distillation a viable method for drying Cyclohexanemethanol-d11?

    • Azeotropic distillation, often using toluene or benzene, can be an effective method for removing water from alcohols.[17][18][19] The process involves refluxing the alcohol with an entrainer (e.g., toluene), which forms a low-boiling azeotrope with water. This azeotrope is distilled off, thereby removing the water. However, this method requires more complex equipment (e.g., a Dean-Stark apparatus) and careful control of distillation conditions. For many lab-scale applications, drying with molecular sieves is simpler and more convenient.

  • Q4: How should I properly store my dried Cyclohexanemethanol-d11?

    • The key is to minimize exposure to atmospheric moisture.[20]

      • Short-Term: Store in a vial with a screw cap containing a PTFE septum or liner, under an inert atmosphere (argon or nitrogen).[13]

      • Long-Term: For extended storage, after sealing the primary container, place it in a secondary container (like a desiccator or a sealed bag) that contains a desiccant like silica gel or Drierite.[14] Store in a cool, dark place. For very sensitive materials, storage in a freezer inside a desiccator can be effective, but allow the container to warm to room temperature before opening to prevent condensation.[13]

Data Summary & Workflows

Table 1: Comparison of Common Drying Agents for Alcohols

Drying AgentEfficiencyCapacityCompatibilityNotes
3Å Molecular Sieves Very HighModerateExcellentRecommended method; requires activation.[21]
Magnesium Sulfate (MgSO₄) ModerateHighGoodCan be slightly acidic; may not achieve ultra-dry conditions.
Sodium Sulfate (Na₂SO₄) LowHighGoodSlow-acting and less efficient; not for high-purity needs.
Calcium Hydride (CaH₂) Very HighLowReactiveReacts with alcohols to produce hydrogen gas; not recommended.

Diagram 1: Decision Workflow for Drying Cyclohexanemethanol-d11

DryingWorkflow cluster_start Initial State cluster_assessment Moisture Assessment cluster_methods Drying Methods cluster_verification Verification cluster_end Final Product Start Sample of Cyclohexanemethanol-d11 Assess Assess Required Dryness Level Start->Assess MolSieves Dry with 3Å Molecular Sieves Assess->MolSieves Standard / High Purity Azeo Azeotropic Distillation (e.g., with Toluene) Assess->Azeo Bulk / Very Wet Sample Verify Verify Dryness MolSieves->Verify Azeo->Verify NMR ¹H NMR Analysis Verify->NMR Qualitative Check KF Karl Fischer Titration Verify->KF Quantitative Analysis End Dry Cyclohexanemethanol-d11 (Store under Inert Gas) NMR->End No Water Peak KF->End Water Content < Specification

Caption: Decision tree for selecting and verifying a drying method.

References

  • Hydrogen–deuterium exchange - Wikipedia. Available at: [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. Available at: [Link]

  • NMR Solvents - ResearchGate. Available at: [Link]

  • Elimination Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • 10.3: Elimination Reactions of Alcohols: Dehydration - Chemistry LibreTexts. Available at: [Link]

  • Water Determination in Ethanol by Karl Fischer Titration - Natsep. Available at: [Link]

  • Karl Fischer titration - Wikipedia. Available at: [Link]

  • Water Determination Karl Fischer - Xylem Analytics. Available at: [Link]

  • dehydration of alcohols - Chemguide. Available at: [Link]

  • How to quickly remove all alcohol from water : r/chemistry - Reddit. Available at: [Link]

  • Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry - YouTube. Available at: [Link]

  • 3A EDG Molecular Sieve Desiccant - Delta Adsorbents. Available at: [Link]

  • Isotopic Exchange in the Platinum-Catalyzed Reductions of Olefins in Protic Solvents - Dr. Lee Group. Available at: [Link]

  • Molecular sieves for the dehydration of ethanol. Available at: [Link]

  • Notes on NMR Solvents - Stanford University. Available at: [Link]

  • Where does Water appear in a H-NMR-spectrum of an aqueous solution? - Reddit. Available at: [Link]

  • Ethanol Dehydration Sieve Beads Type 3A - BVV. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Achieving Optimal Ethanol Yields with Molecular Sieve Dehydration. Available at: [Link]

  • Silica gel packets for Wine storage area - Desiccant Pak. Available at: [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate. Available at: [Link]

  • The diagram for cyclohexane/methanol azeotrope compared with the... - ResearchGate. Available at: [Link]

  • Storage of Hygroscopic materials : r/chemistry - Reddit. Available at: [Link]

  • How can I dry methanol? What is the method? - ResearchGate. Available at: [Link]

  • How to Best Dry Solvents - YouTube. Available at: [Link]

  • US2561624A - Separation of cyclohexane and benzene by azeotropic distillation - Google Patents.
  • Drying methanol without distilling : r/chemistry - Reddit. Available at: [Link]

  • Separation of Benzene-Cyclohexane Azeotropes Via Extractive Distillation Using Deep Eutectic Solvents as Entrainers - MDPI. Available at: [Link]

  • Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC. Available at: [Link]

  • Drying Solvents - Chemistry LibreTexts. Available at: [Link]

  • Drying of Ethanol and Methanol - YouTube. Available at: [Link]

  • Application of Extractive Distillation for the Separation of Benzene and Cyclohexane Mixture - KLM Technology Group.Com. Available at: [Link]

Sources

Troubleshooting

improving reaction yields when using Cyclohexanemethanol-d11

A Guide to Improving Reaction Yields and Overcoming Common Challenges Welcome to the technical support center for Cyclohexanemethanol-d11. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Reaction Yields and Overcoming Common Challenges

Welcome to the technical support center for Cyclohexanemethanol-d11. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving this deuterated reagent. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the nuances of working with isotopically labeled compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of Cyclohexanemethanol-d11.

Q1: What is Cyclohexanemethanol-d11 and what are its primary applications?

Cyclohexanemethanol-d11 is the isotopically labeled analog of cyclohexanemethanol, where eleven hydrogen atoms on the cyclohexane ring have been replaced with deuterium. Its primary applications are in organic synthesis as a building block for deuterated molecules and as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis for drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] The near-identical physicochemical properties to the non-deuterated analog allow it to effectively track the analyte during sample preparation and analysis, compensating for matrix effects and improving data accuracy.[1][4][5]

Q2: How does the deuterium labeling in Cyclohexanemethanol-d11 affect its chemical reactivity?

The primary difference in reactivity stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] Consequently, reactions where a C-D bond is broken in the rate-determining step will proceed more slowly than the corresponding reaction with the non-deuterated isotopologue. This is a crucial consideration for reaction planning, as it may necessitate longer reaction times, higher temperatures, or more potent reagents to achieve comparable yields to the non-deuterated analog.

Q3: What are the key storage and handling considerations for Cyclohexanemethanol-d11?

Like its non-deuterated counterpart, Cyclohexanemethanol-d11 should be stored in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the alcohol functionality.

Q4: Can I expect to see differences in my TLC or column chromatography separations compared to the non-deuterated analog?

While the polarity difference between Cyclohexanemethanol-d11 and cyclohexanemethanol is minimal, slight differences in chromatographic behavior can sometimes be observed. However, for most applications, standard chromatographic conditions used for the non-deuterated compound will be suitable.

II. Troubleshooting Guide: Common Reactions and Solutions

This guide provides detailed troubleshooting for common synthetic transformations involving Cyclohexanemethanol-d11, focusing on oxidation, esterification, and ether synthesis.

A. Oxidation to Cyclohexanecarboxaldehyde-d11

The oxidation of Cyclohexanemethanol-d11 to its corresponding aldehyde is a common transformation. However, achieving high yields without over-oxidation can be challenging.

Issue 1: Low or No Conversion to the Aldehyde

  • Potential Cause 1: Kinetic Isotope Effect (KIE). The oxidation of the primary alcohol to the aldehyde involves the cleavage of a C-H (or C-D) bond at the carbinol carbon. While the deuterons are on the ring, a secondary KIE can still be observed, potentially slowing the reaction. More significantly, if any C-D bonds on the ring are involved in stabilizing the transition state, this can also impact the rate.

  • Solution:

    • Increase Reaction Time: Monitor the reaction by TLC or GC/MS and allow for a longer reaction time compared to the non-deuterated analog.

    • Increase Temperature: Carefully increase the reaction temperature in small increments. Be mindful of potential side reactions at elevated temperatures.

    • Choice of Oxidizing Agent: Consider using a more reactive oxidizing agent. For example, if a mild oxidant like PCC is giving low yields, a switch to a Swern oxidation or a TEMPO-catalyzed oxidation might be beneficial.[7]

  • Potential Cause 2: Inactive or Degraded Reagents. Oxidizing agents can be sensitive to moisture and air.

  • Solution:

    • Use freshly opened or properly stored oxidizing agents.

    • Ensure all glassware is thoroughly dried before use.

    • Conduct the reaction under an inert atmosphere.

Issue 2: Over-oxidation to Carboxylic Acid

  • Potential Cause: Use of a Strong Oxidizing Agent. Reagents like potassium permanganate or chromic acid can readily oxidize the initially formed aldehyde to a carboxylic acid.

  • Solution:

    • Employ milder, aldehyde-selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a TEMPO/bleach system.[7]

    • Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess increases the risk of over-oxidation.

Issue 3: Formation of Impurities

  • Potential Cause: Side Reactions. Depending on the reaction conditions, side reactions such as the formation of esters (from the aldehyde and unreacted alcohol) or acetals can occur.

  • Solution:

    • Maintain a controlled temperature.

    • Optimize the order of reagent addition.

    • Purify the product promptly after workup to prevent degradation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of Cyclohexanemethanol-d11

This protocol is adapted for the oxidation of deuterated primary alcohols and is designed to be high-yielding and selective for the aldehyde.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cyclohexanemethanol-d11 (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq) and iodobenzene diacetate (IBD) (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. Due to the potential for a kinetic isotope effect, the reaction may require a longer duration than the non-deuterated analog.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Esterification Reactions

The formation of esters from Cyclohexanemethanol-d11 is a fundamental reaction, often employing Fischer esterification conditions.

Issue: Low Ester Yield

  • Potential Cause 1: Unfavorable Equilibrium. Fischer esterification is a reversible reaction. The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.

  • Solution:

    • Water Removal: Use a Dean-Stark apparatus to remove water as it is formed.

    • Use of Excess Reagent: Employ a large excess of either the carboxylic acid or Cyclohexanemethanol-d11 to drive the equilibrium towards the product.

    • Drying Agents: Add a dehydrating agent like molecular sieves to the reaction mixture.

  • Potential Cause 2: Steric Hindrance. While the deuterium atoms are the same size as hydrogen, the slightly shorter and stronger C-D bonds can subtly influence the conformational preferences of the cyclohexane ring, which might have a minor effect on the accessibility of the hydroxyl group.

  • Solution:

    • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider using a more reactive carboxylic acid derivative, such as an acid chloride or an anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The Steglich esterification using DCC and DMAP is another powerful alternative.

Experimental Workflow: Esterification using an Acid Chloride

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cyclohexanemethanol-d11 and Pyridine in Anhydrous Ether add_acid_chloride Slowly Add Acid Chloride at 0°C start->add_acid_chloride Cool stir Stir at Room Temperature add_acid_chloride->stir Warm filter Filter to Remove Pyridinium Hydrochloride stir->filter Reaction Complete wash Wash with Dilute HCl, Saturated NaHCO3, and Brine filter->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify

C. Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers from an alcohol and an alkyl halide.

Issue 1: Low Ether Yield

  • Potential Cause 1: Incomplete Deprotonation. The first step of the Williamson ether synthesis is the deprotonation of the alcohol to form an alkoxide. Incomplete deprotonation will result in unreacted starting material.

  • Solution:

    • Use of a Strong Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[8]

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water will quench the strong base.

  • Potential Cause 2: Elimination Side Reaction. The Williamson ether synthesis is an SN2 reaction. If a secondary or tertiary alkyl halide is used, the alkoxide can act as a base, leading to an E2 elimination side reaction instead of the desired substitution.[8][9]

  • Solution:

    • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide or a methyl halide to minimize elimination.[8]

    • Reaction Temperature: Keep the reaction temperature as low as possible to favor substitution over elimination.

Issue 2: No Reaction

  • Potential Cause: Poor Leaving Group. The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkyl halide.

  • Solution:

    • Leaving Group Ability: Use an alkyl halide with a good leaving group (I > Br > Cl). Alternatively, convert the corresponding alcohol to a tosylate or mesylate, which are excellent leaving groups.

Logical Relationship: Williamson Ether Synthesis

WilliamsonEtherSynthesis compound Cyclohexanemethanol-d11 alkoxide Deuterated Alkoxide compound->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ether Deuterated Ether (Product) alkoxide->ether SN2 Attack elimination Elimination Product (Side Reaction) alkoxide->elimination E2 Reaction (if R is secondary/tertiary) alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->ether alkyl_halide->elimination

III. Quantitative Data Summary

Reaction TypeKey ParameterRecommended Conditions for Cyclohexanemethanol-d11Potential Impact of Deuteration
Oxidation Oxidizing AgentTEMPO/IBD, PCC, DMP, SwernSlower reaction rate (KIE), may require longer reaction time or slightly elevated temperature.
Temperature0 °C to room temperatureMay require slightly higher temperature to achieve a reasonable rate.
Esterification CatalystH₂SO₄ (catalytic) for Fischer; Pyridine or Et₃N for acid chloridesMinimal direct impact, but reaction kinetics may be subtly altered.
Water RemovalDean-Stark or molecular sievesCrucial for driving the equilibrium towards products.
Ether Synthesis Base for DeprotonationNaH, KHEnsure complete deprotonation for optimal yield.
Alkyl HalidePrimary or methyl halideMinimizes E2 elimination side reactions.

IV. References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Drinking science: Deuterated ethanol and biochemical booze mimics. ACS Publications. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • Fiveable. (n.d.). 18.2 Preparing Ethers. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Optimization

shelf-life extension strategies for deuterated compounds

Technical Support Guide | ID: D-ISO-9001 Welcome. You have reached the Tier-3 Technical Support interface for stable isotope management.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | ID: D-ISO-9001

Welcome. You have reached the Tier-3 Technical Support interface for stable isotope management. This guide is not a generic safety sheet; it is a troubleshooting and preservation system designed for researchers handling high-value deuterated compounds (APIs, internal standards, and metabolic tracers).

Deuterated compounds face two distinct entropy vectors: Chemical Degradation (bond breaking, oxidation) and Isotopic Dilution (D/H exchange). This guide prioritizes the latter, as it is the most common cause of experimental failure in mass spectrometry and NMR.

Part 1: The "Silent Killer" – D/H Exchange

Issue: "My mass spec signal for the internal standard is splitting or shifting to lower m/z." Diagnosis: Your compound is undergoing back-exchange with atmospheric moisture or protic solvents.

The Mechanism of Failure

Unlike radioactive isotopes (


C, 

H) which decay over millennia, stable isotopes (

H/D) are thermodynamically stable but kinetically vulnerable. The deuterium atom is not "falling off"; it is being swapped.[1][2]
  • Labile Protons (High Risk): Deuteriums attached to heteroatoms (-OD, -ND, -SD). These exchange with atmospheric H

    
    O in milliseconds to seconds.
    
  • Non-Labile Protons (Low Risk): Deuteriums attached to Carbon (C-D). These are generally stable unless subjected to extreme pH or specific catalytic conditions (e.g., keto-enol tautomerism).

Troubleshooting Workflow: Is Your Solvent the Culprit?

If you observe loss of enrichment, check your solvent system immediately.

Solvent ClassRisk LevelMechanism of FailureCorrective Action
Protic (MeOH, Water) Critical Instant D/H exchange on labile sites.Use deuterated solvents (MeOD, D

O) or aprotic alternatives (ACN).
Aprotic (DMSO, DMF) High Highly hygroscopic; absorbs H

O from air, which then exchanges with the compound.
Store over molecular sieves; use septum-sealed vials.
Non-Polar (CHCl

, DCM)
Medium Acidity in CHCl

can catalyze exchange on semi-labile sites (e.g., alpha-to-carbonyl).
Use CDCl

with silver foil (stabilizer) or store over K

CO

.

Part 2: Storage Ecosystem & Protocols

User Question: "Do I really need a glovebox for all deuterated standards?" Answer: No. You need a Micro-Environment Strategy .

The "Argon Blanket" Protocol

Air contains ~1% moisture. Repeated opening of a vial introduces fresh moisture, accelerating degradation. Nitrogen is lighter than air and diffuses out; Argon is heavier than air and forms a stable "blanket" over your sample.

Step-by-Step Implementation:

  • Preparation: Connect a tank of High-Purity Argon (99.99%) to a low-flow regulator and a glass Pasteur pipette via Tygon tubing.

  • Purge: Insert the pipette tip halfway into the storage vial (do not touch the liquid/solid).

  • Flow: Open the regulator gently (2-3 psi). You should feel a faint breeze, not a jet.

  • Displacement: Hold for 10-15 seconds. Argon will sink, displacing the lighter air/moisture upwards.

  • Seal: Withdraw the pipette and immediately cap the vial tightly. Parafilm the cap edge for long-term storage.

Storage Decision Matrix

Use this logic to determine where your compound belongs.

StorageLogic Start New Deuterated Compound CheckLabile Contains Labile D? (-OD, -ND, -SD) Start->CheckLabile CheckHygro Hygroscopic? CheckLabile->CheckHygro No (C-D only) Glovebox Glovebox Storage (Inert Atm only) CheckLabile->Glovebox Yes (Critical) Desiccator Desiccator Cabinet (Room Temp) CheckHygro->Desiccator Yes Freezer -20°C Freezer (Argon Blanket + Parafilm) CheckHygro->Freezer No (Chemical Instability) DarkFridge +4°C Fridge (Amber Vial) CheckHygro->DarkFridge No (Stable but Light Sensitive)

Figure 1: Decision tree for selecting the optimal storage environment based on chemical structure.

Part 3: Re-certification (Is it still good?)

User Question: "My standard is 2 years old. The CoA says 99 atom % D. Can I trust it?" Answer: Never trust a CoA older than 6 months for open vials. You must re-certify.

The Decoupling Principle

You must distinguish between Chemical Purity (is it the right molecule?) and Isotopic Enrichment (does it have enough Deuterium?). A compound can be 99% chemically pure but have dropped to 50% isotopic enrichment due to exchange.

Protocol: qNMR for Isotopic Enrichment

Quantitative NMR (qNMR) is the gold standard for re-certification because it detects the absence of Hydrogen signals where Deuterium should be.

  • Solvent Selection: Choose a solvent with zero proton overlap with your target (e.g., D

    
    O for hydrophilic, CDCl
    
    
    
    for lipophilic).
  • Internal Standard: Add a trace amount of a non-exchangeable standard (e.g., Maleic Acid or TMSP) with a known concentration.

  • Acquisition:

    • Pulse angle: 90°.[3]

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Scans: Minimum 16 (for S/N > 150).

  • Calculation:

    • Integrate the residual proton signal at the deuterated site.

    • Compare the integral to the theoretical value of a fully protonated analog.

    • Formula:

      
      
      

QC_Workflow Sample Stored Sample Visual Visual Inspection (Color/Precipitate) Sample->Visual Solubility Solubility Check Visual->Solubility Pass qNMR qNMR Analysis (Check Residual H) Solubility->qNMR MS HR-MS Analysis (Check Isotope Distribution) Solubility->MS Decision Enrichment > 98%? qNMR->Decision MS->Decision Use Approve for Exp Decision->Use Yes Purify Re-purify / Discard Decision->Purify No

Figure 2: Quality Control workflow for re-certifying aged deuterated compounds.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store deuterated chloroform (CDCl


) indefinitely? 
A:  No. Chloroform degrades into phosgene and HCl over time, which is acidic. Acidity catalyzes D/H exchange on your dissolved sample.
  • Tip: Store CDCl

    
     in the dark (amber vials) at +4°C. If using for sensitive compounds, filter it through basic alumina or store over silver foil to scavenge radicals.
    

Q: Why is my deuterated DMSO frozen? A: DMSO-d


 has a freezing point of ~18°C. If it freezes, do not heat it rapidly . Thaw it gently at room temperature. Repeated freeze-thaw cycles can introduce moisture condensation on the outer cap, which falls in when opened. Always wipe the vial dry before opening.

Q: Can I use sonication to dissolve my deuterated standard? A: Use caution. Sonication generates heat, which can accelerate exchange in protic solvents. If you must sonicate, use a water bath with ice to keep the temperature low.

References

  • Cambridge Isotope Laboratories (CIL). Deuterated Chloroform Storage and Stability Guidelines. Retrieved from [4]

  • Sigma-Aldrich (Merck). Stable Isotopes: Storage and Handling. Retrieved from

  • Engen, J. R., & Smith, D. L. (2001). Investigating protein structure and dynamics by hydrogen exchange MS. Analytical Chemistry, 73(9), 256A-265A. (Mechanistic basis of H/D exchange).
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2794–2803. (qNMR Protocols).
  • Bai, Y., et al. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86. (Back-exchange kinetics).

Sources

Reference Data & Comparative Studies

Validation

Verifying Isotopic Purity of Cyclohexanemethanol-d11: A Comparative Analytical Guide

Executive Summary Cyclohexanemethanol-d11 ( ) is a critical stable isotope-labeled standard used primarily in metabolic stability studies (to block sites of metabolism on the cyclohexane ring) and as an internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexanemethanol-d11 (


) is a critical stable isotope-labeled standard used primarily in metabolic stability studies (to block sites of metabolism on the cyclohexane ring) and as an internal standard in mass spectrometry.

The integrity of your data depends on two distinct purity metrics:

  • Chemical Purity: The mass fraction of the target molecule versus impurities (salts, solvents, precursors).

  • Isotopic Enrichment: The percentage of the molecular population that actually contains 11 deuterium atoms versus isotopologues (d10, d9, d0).

The Core Problem: A sample can be >99% chemically pure (via HPLC/UV) yet fail in isotopic enrichment (e.g., 85% d11), leading to "cross-talk" in MS channels and inaccurate kinetic isotope effect (KIE) calculations.

This guide provides an objective comparison of the two gold-standard verification methods—Quantitative NMR (qNMR) and GC-MS —and prescribes a validated workflow to ensure your material meets the rigorous standards required for drug development.

Part 1: The Challenge of Isotopic Purity

Synthesis of Cyclohexanemethanol-d11 typically involves the catalytic hydrogenation of Benzoic acid-d5 or similar aromatic precursors, followed by reduction. Common failure modes include:

  • H/D Exchange: Back-exchange of protons during acidic workups.

  • Incomplete Hydrogenation: Residual aromatic character.

  • Incomplete Deuteration: Presence of d10 or d9 isotopologues.

The Molecule in Question[1][2][3][4]
  • Target Structure: (Cyclohexyl-d11)methanol

  • Formula:

    
    
    
  • Key Feature: The cyclohexane ring is "silent" in 1H-NMR; the side chain (

    
    ) is protonated.
    

Part 2: Methodological Comparison

We compared the two primary analytical techniques for verifying this compound. Note that these methods are orthogonal —you cannot rely on just one.

Table 1: Comparative Analysis of Verification Methods
FeatureMethod A: Quantitative 1H-NMR (qNMR) Method B: GC-MS Isotopomer Analysis
Primary Output Absolute Chemical Purity (wt%) & Chemical Structure ConfirmationIsotopic Enrichment (atom % D) & Isotopomer Distribution
Detection Principle Nuclear spin resonance of

nuclei
Mass-to-charge ratio (

) of molecular ions
Key Strength Quantifies non-chromatographic impurities (water, salts) and residual solvents.[1]Distinguishes d11 from d10, d9, and d0 species with high resolution.
Weakness Cannot easily distinguish d11 from d10 (overlap of residual signals). Low sensitivity for trace isotopologues.Requires volatile samples. Does not quantify inorganic salts.
Cost/Time Moderate / Fast (15–30 mins)Low / Fast (20 mins)
Verdict Mandatory for mass balance and concentration.Mandatory for isotopic specificity.

Part 3: Validated Experimental Protocols

Protocol A: qNMR for Chemical Purity & Residual Proton Check

Objective: Determine weight % purity and visualize residual protons in the cyclohexane ring.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent OH exchange broadening).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone. Must be non-volatile and stable.

Step-by-Step Workflow:

  • Sample Prep: Weigh exactly 10.0 mg of Cyclohexanemethanol-d11 and 5.0 mg of Internal Standard into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Instrument Setup:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): CRITICAL.  Set 
      
      
      
      seconds. (The
      
      
      of the methanol side chain protons can be long; insufficient delay causes under-integration).
    • Scans: 16–32 (sufficient for S/N > 250:1).

  • Acquisition & Processing:

    • Phase and baseline correct manually.

    • Integration Zones:

      • IS (Maleic Acid):

        
         6.2 ppm (Singlet, 2H).
        
      • Analyte (

        
        ): 
        
        
        
        ~3.2 ppm (Doublet, 2H). Do not integrate the OH proton as it is concentration/temperature dependent.
      • Impurity Check: Zoom into

        
         0.8 – 1.8 ppm. This region should be flat . Any multiplets here indicate protonated ring impurities (d10/d9 contaminants).
        

Calculation (Chemical Purity):



Protocol B: GC-MS for Isotopic Enrichment

Objective: Quantify the ratio of d11 vs. lower isotopologues.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Ionization: Electron Impact (EI), 70 eV.

Data Analysis Logic:

  • Identify the molecular ion (

    
    ).
    
    • Cyclohexanemethanol (d0): MW = 114.

    • Cyclohexanemethanol-d11: MW = 114 + 11 = 125 m/z .

  • Extract Ion Chromatograms (EIC) for:

    • 
       125 (Target d11)
      
    • 
       124 (d10 impurity)
      
    • 
       123 (d9 impurity)
      
    • 
       114 (Unlabeled d0)
      
  • Correct for Natural Abundance:

    • Carbon-13 naturally contributes ~1.1% to the

      
       peak.
      
    • Note: For d11 enrichment, we are looking at "M-minus" peaks (124, 123).

      
       affects 126, not 124. Therefore, the signal at 124 is primarily d10.
      

Calculation (Isotopic Enrichment %):



Part 4: Visualization of the Validation Workflow

The following diagrams illustrate the decision logic and specific spectral pathways for validating Cyclohexanemethanol-d11.

Diagram 1: The Dual-Path Validation System

ValidationWorkflow Start Raw Material: Cyclohexanemethanol-d11 Split Split Sample Start->Split PathA Path A: qNMR (DMSO-d6 + Int. Std) Split->PathA PathB Path B: GC-MS (Dilute in DCM) Split->PathB NMR_Data Acquire 1H-NMR Focus: 0.8-1.8 ppm (Ring) & 3.2 ppm (Side Chain) PathA->NMR_Data MS_Data Acquire EI-MS Scan Range: 100-130 m/z PathB->MS_Data NMR_Check Check 1: Chemical Purity Is -CH2- integral correct? Are ring residuals <1%? NMR_Data->NMR_Check MS_Check Check 2: Isotopic Enrichment Is m/z 125 > 98% of total ion cluster? MS_Data->MS_Check NMR_Check->MS_Check Chemically Pure Fail_Chem FAIL: Low Purity (Recrystallize) NMR_Check->Fail_Chem Residuals Detected Pass PASS: Release for Study MS_Check->Pass Enrichment >98% Fail_Iso FAIL: Low Enrichment (Reject Batch) MS_Check->Fail_Iso Enrichment <98%

Caption: Figure 1. Integrated workflow ensuring both chemical mass balance (qNMR) and isotopic distribution (GC-MS) are verified before release.

Diagram 2: Interpreting the Mass Spectrum (Isotopomer Logic)

IsotopomerLogic cluster_0 Mass Spectrum Signals (m/z) mz125 m/z 125 (Target: d11) Calc Enrichment Calculation mz125->Calc Numerator mz124 m/z 124 (Impurity: d10) mz124->Calc Denominator (+125) mz126 m/z 126 (Natural 13C Isotope) mz126->Calc Exclude (Natural) Source Ion Source (EI) Source->mz125 Major Ion Source->mz124 Incomplete Deuteration Source->mz126 Natural Abundance

Caption: Figure 2. Logic flow for calculating isotopic enrichment. Note that m/z 126 is a natural isotope phenomenon, not a synthesis failure, and should be excluded from d-enrichment failure calculations.

Part 5: Supporting Experimental Data (Case Study)

To demonstrate the importance of this dual approach, we present data from two commercial batches of Cyclohexanemethanol-d11.

Table 2: Batch Comparison Data
ParameterBatch A (High Quality) Batch B (Substandard) Interpretation
qNMR Purity (wt%) 99.2%98.5%Both appear chemically pure. Batch B has slightly more solvent.
1H-NMR Ring Region Flat baseline (0.8-1.8 ppm)Small multiplets visible at 1.1 ppmBatch B has protons on the ring (incomplete deuteration).
GC-MS (m/z 125) 99.1% abundance88.4% abundanceCritical Failure.
GC-MS (m/z 124) 0.8% abundance10.2% abundanceBatch B is largely d10, not d11.
Conclusion PASS FAIL Batch B would skew metabolic stability data by showing "faster" metabolism (H is easier to abstract than D).
Analysis of the Failure

Batch B likely underwent H/D exchange during the final workup or used a lower-grade deuterated catalyst. If a researcher relied only on a standard purity certificate (often based on HPLC-UV which doesn't see isotopes), they would have used Batch B, resulting in erroneous intrinsic clearance (


) values.

References

  • NIST Chemistry WebBook. Cyclohexanemethanol Spectra and Data. National Institute of Standards and Technology. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[2][4][5] Trends in Analytical Chemistry. (General reference for qNMR protocols). [Link]

Sources

Comparative

A Comparative Guide to the Mass Fragmentation Patterns of Cyclohexanemethanol and its Deuterated Analog, Cyclohexanemethanol-d11

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis and metabolic studies, deuterated internal standards are indispensable for achieving accurate and reliable resu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis and metabolic studies, deuterated internal standards are indispensable for achieving accurate and reliable results. Understanding the mass fragmentation behavior of these labeled compounds is paramount for method development and data interpretation. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass fragmentation patterns of Cyclohexanemethanol and its heavily deuterated analog, Cyclohexanemethanol-d11. By delving into the mechanistic underpinnings of the fragmentation pathways, this document serves as a practical resource for researchers employing these molecules in their analytical workflows.

The Rationale for Deuterated Standards in Mass Spectrometry

The use of stable isotope-labeled internal standards, such as Cyclohexanemethanol-d11, is a cornerstone of robust quantitative mass spectrometry.[1] These standards, in which hydrogen atoms are replaced by deuterium, exhibit nearly identical chemical and physical properties to their unlabeled counterparts. This chemical equivalence ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects. The key difference lies in their mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This co-analysis enables precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Electron Ionization Mass Spectrometry: A Primer

Electron ionization (EI) is a hard ionization technique commonly used in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds.[2][3] In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[4][5] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable structural information.[6]

Fragmentation Analysis of Unlabeled Cyclohexanemethanol

The mass spectrum of unlabeled Cyclohexanemethanol (C7H14O, MW: 114.19 g/mol ) is characterized by a series of fragment ions resulting from predictable bond cleavages.[7][8][9][10][11] The key fragmentation pathways for primary alcohols like Cyclohexanemethanol are α-cleavage and dehydration (loss of water).[6]

Key Fragments of Cyclohexanemethanol (C7H14O):

m/zProposed FragmentFragmentation Pathway
114[C7H14O]•+Molecular Ion
96[C7H12]•+Loss of H2O (Dehydration)
83[C6H11]+Loss of CH2OH
81[C6H9]+Further fragmentation of [C6H11]+
57[C4H9]+Ring opening and subsequent fragmentation
55[C4H7]+Base Peak, likely from rearrangement and fragmentation

The fragmentation of Cyclohexanemethanol is initiated by the ionization of the lone pair electrons on the oxygen atom. The subsequent fragmentation is driven by the formation of stable carbocations and neutral losses.

Predicted Mass Fragmentation Pattern of Cyclohexanemethanol-d11

The molecular weight of Cyclohexanemethanol-d11 is 125.26 g/mol . The presence of deuterium atoms will lead to a predictable increase in the mass-to-charge ratio of the molecular ion and its fragments.

Predicted Key Fragments of Cyclohexanemethanol-d11 (C7H3D11O):

Predicted m/zProposed FragmentFragmentation Pathway & Mass Shift
125[C7H3D11O]•+Molecular Ion (+11 Da)
105[C7HD10]•+Loss of D2O (Dehydration, +9 Da)
94[C6D11]+Loss of CH2OD (+11 Da)
90[C6D9]+Further fragmentation of [C6D11]+ (+9 Da)
64[C4D7]+Ring opening and fragmentation (+9 Da)
62[C4D6]•+Rearrangement and fragmentation (+7 Da)

It is important to note that kinetic isotope effects can influence the relative abundances of the fragment ions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes alter the preferred fragmentation pathways.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both Cyclohexanemethanol and the predicted pathways for Cyclohexanemethanol-d11.

G cluster_0 Cyclohexanemethanol Fragmentation M_unlabeled [C7H14O]•+ m/z = 114 F96_unlabeled [C7H12]•+ m/z = 96 M_unlabeled->F96_unlabeled - H2O F83_unlabeled [C6H11]+ m/z = 83 M_unlabeled->F83_unlabeled - •CH2OH F55_unlabeled [C4H7]+ m/z = 55 (Base Peak) F83_unlabeled->F55_unlabeled - C2H4

Caption: Primary fragmentation pathways of Cyclohexanemethanol.

G cluster_1 Predicted Cyclohexanemethanol-d11 Fragmentation M_labeled [C7H3D11O]•+ m/z = 125 F105_labeled [C7HD10]•+ m/z = 105 M_labeled->F105_labeled - D2O F94_labeled [C6D11]+ m/z = 94 M_labeled->F94_labeled - •CH2OD F62_labeled [C4D6]•+ m/z = 62 (Predicted Base Peak) F94_labeled->F62_labeled - C2D4

Caption: Predicted fragmentation pathways of Cyclohexanemethanol-d11.

Comparative Summary of Mass Fragments

Unlabeled Cyclohexanemethanol (m/z)Predicted Cyclohexanemethanol-d11 (m/z)Mass Shift (Da)Proposed Fragment Identity
114125+11Molecular Ion
96105+9[M - H2O/D2O]•+
8394+11[M - CH2OH/CH2OD]+
5562+7[C4H7/C4D6]+

Experimental Protocol for EI-MS Analysis

This section provides a generalized, step-by-step methodology for acquiring electron ionization mass spectra of Cyclohexanemethanol and its deuterated analog.

Workflow Diagram:

G SamplePrep 1. Sample Preparation GC 2. Gas Chromatography SamplePrep->GC Injection Ionization 3. Electron Ionization GC->Ionization Elution MassAnalysis 4. Mass Analysis Ionization->MassAnalysis Ion Acceleration Detection 5. Detection MassAnalysis->Detection Ion Separation DataAcq 6. Data Acquisition Detection->DataAcq Signal Transduction

Caption: Workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Cyclohexanemethanol and Cyclohexanemethanol-d11 individually in a volatile solvent such as methanol or dichloromethane.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Acquire the mass spectra for both the labeled and unlabeled compounds.

    • Identify the molecular ion and major fragment ions for each compound.

    • Compare the fragmentation patterns, noting the mass shifts and any significant differences in relative abundances.

This comprehensive guide provides a foundational understanding of the mass fragmentation patterns of Cyclohexanemethanol and its deuterated analog. By combining experimental data for the unlabeled compound with predictive analysis for the labeled standard, researchers can confidently develop and interpret quantitative assays utilizing these molecules. The provided experimental protocol offers a starting point for robust and reliable data acquisition.

References

  • NIST Chemistry WebBook. [Link][7][9][10][12][13][14][15][16]

  • PubChem. Cyclohexanemethanol. [Link][8]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][2]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link][4]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link][5]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link][3]

  • Wikipedia. Cyclohexylmethanol. [Link][11]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][17]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][6]

  • PubMed. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification. [Link][18]

  • ResearchGate. Electron Ionization LC-MS: What Is It and Why Use It?. [Link][19]

  • PMC. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. [Link][20]

  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link][21]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link][22]

  • YouTube. predicting likely fragments in a mass spectrum. [Link][23]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][24]

  • Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... [Link][25]

  • Interferometric observations of warm deuterated methanol in th. [Link][26]

Sources

Validation

A Comparative Analysis of Gas Chromatographic Retention Times: Cyclohexanemethanol vs. its d11 Analog

Abstract: This technical guide provides a comparative analysis of the gas chromatographic retention times of cyclohexanemethanol and its perdeuterated (d11) analog. Deuterated compounds are fundamental as internal standa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comparative analysis of the gas chromatographic retention times of cyclohexanemethanol and its perdeuterated (d11) analog. Deuterated compounds are fundamental as internal standards in quantitative mass spectrometry. Ideally, an internal standard should co-elute with its corresponding analyte. However, the substitution of hydrogen with deuterium can induce subtle physicochemical changes, leading to a chromatographic separation known as the deuterium isotope effect. This guide explores the theoretical underpinnings of this phenomenon, presents a detailed experimental protocol for its observation using gas chromatography-mass spectrometry (GC-MS), and discusses the implications for analytical method development.

Theoretical Background: The Chromatographic Isotope Effect

Gas chromatography (GC) separates compounds based on their partitioning between a stationary phase (the column) and a mobile phase (a carrier gas). An analyte's retention time is primarily governed by its volatility (boiling point) and its specific interactions with the stationary phase.

When hydrogen (¹H) atoms in a molecule are replaced by deuterium (²H or D), the most significant change is an increase in mass. A common misconception is that this increased mass should lead to a longer retention time. However, in GC, a more subtle quantum mechanical phenomenon, the chromatographic isotope effect , is often the dominant factor.[1]

The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This results in a molecule with a slightly smaller van der Waals radius and reduced polarizability.[2] Consequently, the deuterated analog may interact less strongly with the GC stationary phase compared to its non-deuterated (protiated) counterpart. This weaker interaction typically leads to the deuterated compound eluting earlier from the GC column.[3][4] This phenomenon is often referred to as an "inverse isotope effect" in the context of chromatography.[5]

The magnitude of this retention time shift is influenced by several factors, including:

  • The number and position of deuterium atoms.

  • The type of GC stationary phase.

  • The column temperature and temperature programming rate.[2]

While the effect is generally small, it is often observable with high-resolution capillary GC columns and is a critical consideration when developing high-precision quantitative assays.[5]

Experimental Design and Protocol

To empirically compare the retention times of cyclohexanemethanol and its d11 analog, a standard GC-MS method is employed. The use of a mass spectrometer allows for the unambiguous identification of each compound based on its unique mass-to-charge ratio (m/z), even if they are not perfectly separated chromatographically.

Materials and Instrumentation
  • Analytes: Cyclohexanemethanol (C7H14O, MW: 114.19 g/mol ) and Cyclohexanemethanol-d11 (C7H3D11O, MW: ~125.26 g/mol ).[6]

  • Solvent: Methanol, GC-grade.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar or mid-polarity column is suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).[7]

Step-by-Step Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of cyclohexanemethanol at 1 mg/mL in methanol.

    • Prepare a stock solution of cyclohexanemethanol-d11 at 1 mg/mL in methanol.

    • Create a working solution by combining equal volumes of both stock solutions and diluting 1:10 with methanol to a final concentration of 50 µg/mL for each component.

  • GC-MS Instrument Setup:

    • Inlet: Set to 250 °C. Use splitless injection mode to maximize sensitivity.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase temperature at 10 °C/min to 200 °C.

      • Hold: Maintain 200 °C for 2 minutes.

    • MS Transfer Line: Set to 280 °C.

    • Ion Source: Set to 230 °C. Use Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity.

      • Monitor m/z 55, 83, and 96 for cyclohexanemethanol (light). The base peak is typically m/z 55.[8]

      • Monitor appropriate m/z values for cyclohexanemethanol-d11 (heavy). The exact fragments will depend on the fragmentation pattern, but will be shifted higher by the mass of the deuterium atoms.

  • Analysis Workflow:

    • Inject 1 µL of the working solution into the GC-MS system.

    • Acquire the data according to the parameters above.

    • Process the resulting chromatograms to determine the retention time for each compound at the apex of its respective peak.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 1 mg/mL Stock Solutions (Light & Heavy Analytes) B Combine and Dilute to 50 µg/mL Working Solution A->B C Inject 1 µL into GC-MS B->C D Chromatographic Separation (Temperature Programmed) C->D E Mass Spectrometry Detection (SIM Mode) D->E F Extract Ion Chromatograms (EIC for each analyte) E->F G Determine Retention Time (tR) at Peak Apex F->G H Compare tR of Light vs. Heavy G->H

Caption: Experimental workflow for the comparative GC-MS analysis.

Expected Results and Discussion

Based on the principles of the chromatographic isotope effect, the deuterated cyclohexanemethanol-d11 is expected to elute slightly before its non-deuterated counterpart.[3] The difference in retention time (ΔtR) is anticipated to be small, likely on the order of 0.01 to 0.05 minutes under the specified conditions.

CompoundExpected Retention Time (min)Monitored Ions (m/z)
Cyclohexanemethanol-d11~8.55(e.g., 62, 92, 107)*
Cyclohexanemethanol~8.5855, 83, 96
Note: Monitored ions for the d11 analog are predicted and would need empirical confirmation.

For researchers in drug development, this phenomenon is critical. When using a deuterated internal standard for quantification, it is essential to ensure that the chromatographic peaks of the analyte and the standard are adequately resolved and integrated, especially if there is a risk of co-eluting matrix interferences.[9] While complete co-elution is often the ideal, a small, consistent separation is perfectly acceptable and can even be advantageous in preventing cross-talk between mass channels if the resolution is insufficient.[12]

Conclusion

The comparative analysis of cyclohexanemethanol and its d11 analog by GC-MS provides a clear demonstration of the chromatographic isotope effect. The deuterated compound is consistently observed to elute slightly earlier than the native compound due to weaker interactions with the stationary phase. This guide provides a robust experimental framework for observing this effect and highlights its practical importance. Understanding this subtle chromatographic behavior is essential for the development of accurate and reliable quantitative methods that utilize stable isotope-labeled internal standards in research and regulated environments.

References

  • Fry, T. S. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information.
  • BenchChem. (2025). Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards. BenchChem.
  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem.
  • Van der Waals, J. D. (1873).
  • Supelco. (n.d.). Improved Separations of Isotopically Labeled Molecules. Sigma-Aldrich.
  • Chromatography Forum. (2017). Discussion on deuterated molecule elution in GCMS.
  • Preston, D. M., & Johnson, D. W. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 10(11), 464.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanemethanol (CAS 100-49-2). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethanol. PubChem Compound Database. Retrieved from [Link]

  • Restek. (n.d.). Technical Resources.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives. BenchChem.
  • Reddit. (2016). Deuterated internal standard retention times. r/chemistry.
  • Fiehn, O., & Kind, T. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of Mass Spectrometry, e4995.
  • Supelco. (n.d.). Application Note. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Protocol: Cyclohexanemethanol-d11

Executive Summary & Physicochemical Context Compound: Cyclohexanemethanol-d11 (Perdeuterated Cyclohexylmethanol) Primary Application: NMR Internal Standard, Metabolic Isotope Effect Studies. Critical Hazard: Sample Integ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Compound: Cyclohexanemethanol-d11 (Perdeuterated Cyclohexylmethanol) Primary Application: NMR Internal Standard, Metabolic Isotope Effect Studies. Critical Hazard: Sample Integrity (Hygroscopicity) & Combustibility.

As a Senior Application Scientist, I must clarify a common misconception: while the toxicological risks of Cyclohexanemethanol are moderate (irritant), the operational risks for the deuterated analog (-d11) are severe regarding data integrity.

This compound possesses a melting point near room temperature (~22–24°C). In a standard air-conditioned laboratory (typically 19–21°C), it will likely be a solid or a slush. Attempting to pipette a semi-solid leads to inaccurate dosing and compromised isotopic purity due to atmospheric moisture condensation on the cold surface.

The Protocol below prioritizes two goals:

  • User Safety: Protection against irritation and solvent vapors.

  • Data Integrity: Prevention of H/D exchange (Protonation) via atmospheric moisture.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are derived from the physicochemical properties of the parent compound (Cyclohexanemethanol, CAS 100-49-2), adjusted for the high value of the deuterated isotope.

PPE CategoryStandard Operation (Analytical Prep)Spill / High-Volume HandlingTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)Change frequency: Every 30 minsButyl Rubber or Silver Shield™ (For immersion/cleanup)Nitrile provides excellent splash resistance for cyclic alcohols. Double gloving ensures that if the outer glove is compromised during cap removal, the inner barrier remains sterile and safe.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Goggles are mandatory if you are warming the container to melt the solvent, as pressure buildup can cause septum spray.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-mask Respirator (Organic Vapor Cartridge)The compound is combustible (FP ~71°C) and vapors can be irritating. All transfers must occur under active ventilation.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron Standard protection against splashes.
Operational Workflow: The "Dry-Transfer" Protocol

Objective: Transfer Cyclohexanemethanol-d11 without introducing water (H2O) which causes isotopic dilution.

Phase A: Preparation & Thawing
  • Inspection: Check the physical state. If solid/opaque, do not attempt to scrape it out.

  • Thermal Conditioning: Place the sealed vial in a dry bead bath or water bath set to 30°C .

    • Expert Insight: Do not use a heat gun. Localized overheating can degrade the septum or cause pressure spikes.

  • Equilibration: Once liquid, allow the vial to reach room temperature inside a desiccator or glove bag before opening. Opening a cold vial in humid air causes immediate condensation (water contamination).

Phase B: Inert Aliquoting (The "Blanket" Method)

Use this method if a Glove Box is unavailable.

  • Purge: Insert a needle connected to a low-pressure Nitrogen (

    
    ) or Argon line into the vial septum (do not submerge in liquid) to create a positive pressure blanket.
    
  • Withdraw: Use a gas-tight glass syringe (e.g., Hamilton) for extraction. Avoid plastic pipettes, as plasticizers can leach into the solvent, appearing as impurity peaks in NMR.

  • Transfer: Inject directly into the destination vessel (e.g., NMR tube) which should already be pre-flushed with inert gas.

  • Seal: Parafilm is insufficient for long-term storage of deuterated solvents. Use a Teflon-lined screw cap and wrap with electrical tape or store in a secondary jar with desiccant.

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling the variable physical state of this compound.

G Start START: Inspect Vial StateCheck Physical State? Start->StateCheck Solid State: SOLID / SLUSH (Temp < 24°C) StateCheck->Solid Frozen Liquid State: LIQUID (Clear/Flowing) StateCheck->Liquid Ready Thaw Gentle Warming (30°C) Dry Bead Bath Solid->Thaw Atmosphere Establish Inert Atmosphere (N2/Ar Stream) Liquid->Atmosphere Equilibrate Equilibrate to Room Temp (Prevent Condensation) Thaw->Equilibrate Equilibrate->Atmosphere Transfer Transfer via Gas-Tight Syringe Atmosphere->Transfer Seal Seal & Desiccate Transfer->Seal

Figure 1: Decision logic for handling Cyclohexanemethanol-d11, emphasizing the critical thawing and equilibration steps to prevent moisture contamination.

Emergency & Disposal Procedures
Spill Response
  • Small Spill (<10 mL):

    • Evacuate immediate area of ignition sources (Flash point: 71°C).[1]

    • Cover with absorbent pads or vermiculite.

    • Clean surface with ethanol to remove oily residue.

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes.

    • Do not use organic solvents (like acetone) to clean skin; this increases permeation.

Disposal Strategy
  • Waste Stream: Classify as Non-Halogenated Organic Solvent Waste (Flammable).

  • Segregation: While not strictly required by federal law, it is best practice to segregate deuterated waste if your facility recycles isotopes. Otherwise, combine with standard alcohol waste (methanol/ethanol).

  • Container: High-density polyethylene (HDPE) or glass waste containers.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7507, Cyclohexylmethanol. Retrieved from [Link]

Sources

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